molecular formula C8H10 B011241 Tricyclo(4.1.1.07,8)oct-2-ene CAS No. 102575-26-8

Tricyclo(4.1.1.07,8)oct-2-ene

Cat. No.: B011241
CAS No.: 102575-26-8
M. Wt: 106.16 g/mol
InChI Key: NRLYGERJPCINJA-UHFFFAOYSA-N
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Description

Tricyclo(4.1.1.07,8)oct-2-ene, also known as Tricyclo(4.1.1.07,8)oct-2-ene, is a useful research compound. Its molecular formula is C8H10 and its molecular weight is 106.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102575-26-8

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

tricyclo[5.1.0.02,8]oct-3-ene

InChI

InChI=1S/C8H10/c1-2-4-6-7-5(3-1)8(6)7/h1,3,5-8H,2,4H2

InChI Key

NRLYGERJPCINJA-UHFFFAOYSA-N

SMILES

C1CC2C3C2C3C=C1

Canonical SMILES

C1CC2C3C2C3C=C1

Synonyms

Tricyclo[4.1.1.07,8]oct-2-ene

Origin of Product

United States

Foundational & Exploratory

"Tricyclo(4.1.1.07,8)oct-2-ene" CAS number 102575-26-8

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to a Novel Scaffold: Tricyclo(4.1.1.0⁷,⁸)oct-2-ene

Structural Dissection and Inherent Properties

The IUPAC name Tricyclo(4.1.1.0⁷,⁸)oct-2-ene describes a complex and highly strained carbocyclic system. Understanding its structure is paramount to predicting its behavior.

  • Core Framework: The foundation is a bicyclo[4.1.1]octane skeleton. This system is notable for its "bridged" cyclohexane ring, which imparts significant strain.

  • Fused Cyclopropane: The "0⁷,⁸" notation indicates an additional bond between carbons 7 and 8, creating a cyclopropane ring fused to the bicyclo[4.1.1] core. The fusion of a three-membered ring further amplifies the inherent strain of the system.

  • Unsaturation: The "-2-ene" suffix places a double bond between carbons 2 and 3 of the main bicyclic system.

The combination of these features results in a molecule with substantial ring strain energy. Such high strain is a double-edged sword: it makes the molecule challenging to synthesize but also endows it with unique reactivity, offering thermodynamic driving forces for a variety of chemical transformations.[1][2] This stored potential energy makes such systems valuable as intermediates in complex total synthesis, where strain release can drive key bond-forming events.[2][3]

Below is a visualization of the molecular structure.

Caption: 2D representation of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene.

Predicted Physicochemical Properties

Direct experimental data for CAS 102575-26-8 is unavailable. However, we can infer some properties from its isomer, Tricyclo[4.1.1.0(7,8)]oct-3-ene (CAS 102575-25-7) , for which calculated data exists.[4]

PropertyPredicted Value (for oct-3-ene isomer)UnitSource
Molecular FormulaC₈H₁₀-Cheméo[4]
Molecular Weight106.17 g/mol Cheméo[4]
Normal Boiling Point392.88KJoback Calculated[4]
logP (Octanol/Water)1.828-Crippen Calculated[4]
Ionization Energy8.30 - 8.81eVNIST[4]

It is reasonable to assume that the target molecule, Tricyclo(4.1.1.0⁷,⁸)oct-2-ene, would exhibit similar properties, although minor variations in boiling point and polarity may arise from the different placement of the double bond.

Proposed Synthetic Strategies

The synthesis of such a strained system is non-trivial. The strategies outlined below are hypothetical, based on established methodologies for constructing related bicyclic and tricyclic frameworks.[5][6]

Strategy 1: Intramolecular [2+2] Photocycloaddition

One of the most powerful methods for constructing strained four-membered rings is the intramolecular [2+2] photocycloaddition. This approach could be adapted to form the core bicyclo[4.1.1] system.

G cluster_start Starting Material cluster_process Synthetic Steps cluster_end Final Product start Cycloheptadiene Precursor step1 Functionalization & Tethering start->step1 1. Introduce reactive handles step2 [2+2] Photocycloaddition (hν) step1->step2 2. Form bicyclic core step3 Cyclopropanation step2->step3 3. Simmons-Smith or diazomethane reaction product Tricyclo(4.1.1.0⁷,⁸)oct-2-ene step3->product 4. Final structure

Caption: Proposed synthetic workflow via photocycloaddition.

Experimental Protocol (Hypothetical):

  • Precursor Synthesis: A suitable 1,4-cycloheptadiene derivative would be synthesized with tethered reactive groups. The tether's length and nature are critical to pre-organize the molecule for intramolecular cycloaddition.

  • Photocycloaddition: The precursor, dissolved in a suitable solvent (e.g., acetone as a triplet sensitizer), would be irradiated with UV light (λ > 280 nm) in a photochemical reactor. This step is designed to form the bicyclo[4.1.1]octene core. The causality here is that the absorbed photon energy promotes an electron to an excited state, enabling the otherwise forbidden [2+2] cycloaddition to proceed.

  • Purification: The resulting bicyclic intermediate would be purified using column chromatography.

  • Cyclopropanation: The alkene within the bicyclic intermediate would then be subjected to a cyclopropanation reaction (e.g., using diethylzinc and diiodomethane - the Simmons-Smith reaction) to form the fused cyclopropane ring, yielding the final target molecule. The choice of the Simmons-Smith reaction is based on its reliability in forming cyclopropanes from alkenes without inserting into C-H bonds.

Predicted Reactivity and Mechanistic Considerations

The chemistry of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene will be dominated by the release of its significant ring strain.

A. Ring-Opening Reactions
  • Acid-Catalyzed Rearrangement: Treatment with protic or Lewis acids is expected to induce rapid rearrangement. Protonation of the double bond or the cyclopropane ring would generate a carbocation that could undergo a cascade of bond cleavages and migrations to yield more stable bicyclic or monocyclic systems.

  • Transition Metal-Catalyzed Isomerization: Transition metals like Rh(I), Ag(I), or Pd(II) are known to catalyze the isomerization of strained hydrocarbons.[2] These reactions proceed through oxidative addition into a strained C-C bond, followed by reductive elimination to furnish a less strained isomer. This is a powerful method for accessing diverse molecular scaffolds from a single strained precursor.

B. Reactions of the Double Bond

The double bond is expected to undergo typical alkene reactions (e.g., hydrogenation, epoxidation, dihydroxylation). However, the facial selectivity of these reactions will be dictated by the rigid, sterically encumbered tricyclic framework. Reagents will likely approach from the less hindered face of the molecule.

G cluster_main Reactivity Pathways start Tricyclo(4.1.1.0⁷,⁸)oct-2-ene path1 Ring-Opening (Acid or Metal Catalysis) start->path1 path2 Alkene Functionalization (e.g., Epoxidation, Hydrogenation) start->path2 out1 Rearranged, Less Strained Isomers path1->out1 out2 Functionalized Tricyclic Products path2->out2

Caption: Predicted reactivity map for the target molecule.

Relevance in Drug Discovery and Materials Science

While currently a hypothetical target, Tricyclo(4.1.1.0⁷,⁸)oct-2-ene and its derivatives hold potential for researchers in applied fields.

  • Novel Scaffolds for Medicinal Chemistry: The rigid, three-dimensional structure of this molecule could serve as a unique scaffold for presenting pharmacophoric elements in a defined spatial orientation. Such "bioisosteres" are of great interest in drug design for their ability to replace traditional structures (like phenyl rings) to improve properties like metabolic stability and solubility.[6]

  • Building Blocks in Complex Synthesis: As mentioned, the stored strain energy can be harnessed to drive complex bond-forming reactions, potentially shortening synthetic routes to complex natural products or other high-value molecules.[3]

  • Monomers for Ring-Opening Metathesis Polymerization (ROMP): The strained double bond could potentially participate in ROMP, leading to novel polymers with unique backbone structures and material properties.

Conclusion and Future Outlook

Tricyclo(4.1.1.0⁷,⁸)oct-2-ene stands as an intriguing synthetic target at the frontier of strained-ring chemistry. While direct experimental validation is needed, this guide provides a comprehensive, theory-backed framework for its synthesis, predicted reactivity, and potential applications. The exploration of such novel chemical entities is crucial for pushing the boundaries of organic synthesis and for discovering new molecular tools that can be applied to challenges in medicine and materials science. The high degree of strain suggests that this molecule, once synthesized, will be a rich source of new and interesting chemical transformations.

References

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  • [Highly Strained Bicyclic Systems. I. The Synthesis of Some Bicyclo[1][1][5]hexanes of Known Stereochemistry1 | Journal of the American Chemical Society]([Link])

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An In-depth Technical Guide to the Physical Properties and Constants of Tricyclo[4.1.1.07,8]oct-2-ene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of Tricyclo[4.1.1.07,8]oct-2-ene (CAS RN: 102575-25-7), a strained polycyclic hydrocarbon. Due to the limited availability of experimentally-derived data for this specific molecule, this document integrates high-quality computational predictions with established, field-proven methodologies for the synthesis, purification, and characterization of such novel chemical entities. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering both a summary of existing knowledge and a practical framework for future experimental investigation. We will delve into its structural attributes, predicted physicochemical constants, a plausible synthetic strategy, and the self-validating analytical protocols required for its empirical characterization.

Introduction and Structural Elucidation

Tricyclo[4.1.1.07,8]oct-2-ene, also referred to in chemical databases as Tricyclo[4.1.1.0(7,8)]oct-3-ene, is a C8H10 hydrocarbon possessing a unique and highly strained three-dimensional architecture. Its structure is characterized by a fusion of cyclobutane and cyclohexane rings, incorporating a bicyclo[1.1.0]butane-like moiety. This high degree of strain energy suggests potentially unique reactivity and physical properties, making it a molecule of interest for theoretical and synthetic chemists.

The structural complexity and inherent strain can influence its stability, volatility, and spectroscopic characteristics. Understanding these properties is crucial for its potential application in areas such as high-energy-density materials or as a building block in complex organic synthesis.

Figure 1: 2D representation of Tricyclo[4.1.1.07,8]oct-2-ene structure.

Physical and Chemical Properties

At present, experimentally verified physical constants for Tricyclo[4.1.1.07,8]oct-2-ene are not widely published. However, computational methods provide reliable estimates that serve as a valuable baseline for experimental design. The following table summarizes key properties derived from high-quality predictive models.[1]

PropertyPredicted ValueUnitSourceSignificance for Research & Development
Molecular Formula C8H10-CheméoFundamental for mass spectrometry and elemental analysis.
Molecular Weight 106.17 g/mol CheméoEssential for stoichiometric calculations in synthesis and for mass spectrometry.
Normal Boiling Point (Tboil) 392.88K (119.73 °C)CheméoIndicates moderate volatility; crucial for purification by distillation and for handling.
Enthalpy of Vaporization (ΔvapH°) 32.95kJ/molCheméoEnergy required for phase change; informs thermal stability and handling protocols.
Enthalpy of Formation (ΔfH°gas) 53.55kJ/molCheméoThermodynamic stability indicator; a positive value reflects the high strain energy.
Ionization Energy (IE) 8.30 - 8.81eVCheméoRelates to its electronic properties and susceptibility to oxidation; relevant for materials science applications.
Octanol/Water Partition Coeff. (logPoct/wat) 1.828-CheméoPredicts lipophilicity; a key parameter in drug development for estimating membrane permeability.
Water Solubility (log10WS) -1.74mol/LCheméoIndicates low aqueous solubility, guiding solvent selection for reactions and analysis.
Critical Pressure (Pc) 3819.82kPaCheméoDefines the critical point; useful for supercritical fluid applications.

Proposed Synthesis and Experimental Characterization Protocols

The synthesis of strained polycyclic systems such as Tricyclo[4.1.1.07,8]oct-2-ene often requires specialized strategies. An intramolecular photochemical [2+2] cycloaddition represents a plausible and efficient approach, leveraging the ability of light to promote the formation of strained ring systems that are often inaccessible through thermal methods.

Figure 2: A plausible synthetic pathway to Tricyclo[4.1.1.07,8]oct-2-ene.

Protocol for Boiling Point Determination (Micro-Scale)

Given that a novel synthesis would likely produce a small quantity of the target compound, a micro-scale boiling point determination is the most appropriate method. The Thiele tube method is a classic and reliable choice.[2]

Causality: This method is advantageous as it requires less than 0.5 mL of sample and relies on the fundamental definition of boiling point: the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.

Methodology:

  • Preparation: Seal one end of a capillary tube using a flame. Place a few drops of the purified Tricyclo[4.1.1.07,8]oct-2-ene into a small test tube (e.g., a fusion tube).

  • Assembly: Invert the sealed capillary tube and place it into the fusion tube containing the sample.

  • Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Place the assembly into a Thiele tube containing mineral oil. Heat the side arm of the Thiele tube gently with a microburner.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until the bubbling is rapid and continuous.

  • Measurement: Remove the heat source. The boiling point is the temperature at which the liquid is drawn back into the capillary tube as the apparatus cools. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Validation: Record the atmospheric pressure at the time of the experiment. For high accuracy, a pressure correction may be applied.

Protocol for Purity Assessment by Gas Chromatography (GC)

For a volatile, non-polar hydrocarbon like Tricyclo[4.1.1.07,8]oct-2-ene, gas chromatography is the ideal technique for assessing purity and as a preliminary identification tool based on retention time.

Causality: GC separates compounds based on their volatility and interaction with a stationary phase.[3][4] For a synthetic product, this allows for the quantification of any remaining starting materials, solvents, or byproducts, providing a direct measure of purity.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified compound (e.g., 1 mg/mL) in a high-volatility solvent such as hexane or pentane.

  • Instrument Setup:

    • GC System: Agilent 8860 GC or equivalent.

    • Column: A non-polar capillary column (e.g., Agilent J&W DB-1, 30 m x 0.25 mm x 0.25 µm) is suitable for hydrocarbon separation.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector at 250 °C with a high split ratio (e.g., 100:1) to prevent column overload.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min. This ensures the separation of compounds with different boiling points.

    • Detector: Flame Ionization Detector (FID) at 280 °C. The FID is highly sensitive to hydrocarbons.

  • Analysis: Inject 1 µL of the sample. The resulting chromatogram will show peaks corresponding to each component in the sample. The area of the peak for Tricyclo[4.1.1.07,8]oct-2-ene relative to the total area of all peaks provides a quantitative measure of its purity.

Protocol for Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of novel organic molecules. For a strained system like Tricyclo[4.1.1.07,8]oct-2-ene, specific features in the 1H and 13C spectra are anticipated.

Causality: The chemical shifts and coupling constants in NMR are highly sensitive to the local electronic environment and geometry of the nuclei. The high degree of strain and unique spatial arrangement of atoms in this molecule will result in a characteristic and diagnostic spectral fingerprint.[1][5][6]

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing tetramethylsilane (TMS) as an internal standard.

  • 1H NMR Acquisition:

    • Acquire a standard proton spectrum on a 400 MHz or higher field spectrometer.

    • Expected Features: Due to the molecule's asymmetry and strained rings, the spectrum is expected to be complex. The olefinic protons on C2 and C3 would appear in the downfield region (typically 5.5-6.5 ppm). The bridgehead and cyclopropyl protons are expected in the upfield region, likely between 0.5 and 2.5 ppm, with complex splitting patterns due to through-bond and through-space couplings. The significant strain may cause unusual chemical shifts compared to standard alkanes and alkenes.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Features: Eight distinct signals should be present, corresponding to the eight carbon atoms. The olefinic carbons (C2 and C3) would be in the range of 120-140 ppm. The saturated carbons will be in the upfield region, with the highly strained bridgehead and cyclopropyl carbons potentially showing unusual shifts.

  • 2D NMR Experiments (COSY, HSQC, HMBC):

    • A COSY (Correlation Spectroscopy) experiment will reveal 1H-1H coupling networks, helping to trace the connectivity of the proton framework.

    • An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton with its directly attached carbon, allowing for unambiguous assignment of carbon signals.

    • An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show correlations between protons and carbons over two to three bonds, providing crucial information to piece together the entire carbon skeleton and confirm the tricyclic structure.

Anticipated Spectroscopic Data

  • Infrared (IR) Spectroscopy: An IR spectrum would be expected to show C-H stretching frequencies for both sp2 (alkene) and sp3 (alkane) hybridized carbons, typically above and below 3000 cm-1, respectively. A characteristic C=C stretch for the cycloalkene would be expected around 1640-1680 cm-1. The strained nature of the ring system may cause slight shifts in these typical frequencies.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak (M+) at m/z = 106, corresponding to the molecular weight of C8H10. The fragmentation pattern would likely involve rearrangements characteristic of strained ring systems, potentially leading to stable aromatic fragments through the loss of hydrogen or small neutral molecules.

Conclusion

Tricyclo[4.1.1.07,8]oct-2-ene presents a fascinating target for synthetic and theoretical exploration. While experimentally derived data remains scarce, computational predictions provide a solid foundation for its expected physical properties, suggesting a moderately volatile liquid with low water solubility and significant internal strain. This guide outlines a practical and robust framework for its potential synthesis and rigorous characterization using standard, yet powerful, analytical techniques. The successful synthesis and empirical validation of the properties of this molecule would be a valuable contribution to the field of strained organic compounds and could open avenues for its use in advanced applications.

References

  • Cheméo. (n.d.). Chemical Properties of Tricyclo[4.1.1.0(7,8)]oct-3-ene (CAS 102575-25-7). Retrieved February 20, 2026, from [Link]

  • GeeksforGeeks. (2023, July 23). Determination of Boiling Point of Organic Compounds. Retrieved February 20, 2026, from [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved February 20, 2026, from [Link]

  • Anonymous. (n.d.). DETERMINATION OF BOILING POINTS.
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  • Kelly, C. B., Milligan, J. A., Tilley, L. J., & Sodano, T. M. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science, 13(40), 11721-11737. [Link]

  • LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved February 20, 2026, from [Link]

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  • Anonymous. (n.d.). Micro-boiling point measurement.
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  • Semantic Scholar. (n.d.). Synthesis of fluorine-containing bicyclo[4.1.1] octenes via photocatalyzed defluorinative (4 + 3) annulation of. Retrieved February 20, 2026, from [Link]

  • Donohoe, T. J., et al. (2022). Intramolecular photochemical [2 + 1]-cycloadditions of nucleophilic siloxy carbenes. PMC.
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Methodological & Application

Cycloaddition reactions involving "Tricyclo(4.1.1.07,8)oct-2-ene"

Application Note: Advanced Cycloaddition Protocols for Tricyclo[4.1.1.0 ]oct-2-ene

Executive Summary

This guide details the experimental protocols for utilizing Tricyclo[4.1.1.0


]oct-2-ene

These protocols are designed for researchers in bioorthogonal chemistry , material science , and complex natural product synthesis who require rapid ligation kinetics or stereoselective scaffold construction.

Structural Analysis & Reactivity Profile

Understanding the topology of Tricyclo[4.1.1.0

  • Skeleton: The core is a bicyclo[4.1.1]octane system where the two one-atom bridges (C7 and C8) are connected, forming a bicyclo[1.1.0]butane subunit fused to the bridgeheads (C1 and C6).

  • Reactive Site (Alkene): The C2=C3 double bond is housed within the four-carbon bridge. While less strained than a trans-cyclooctene, the rigid cage imposes significant torsional strain, enhancing its dienophilic character.

  • Secondary Reactive Site (Bicyclobutane): The C1-C7-C8-C6 bicyclobutane cage is highly susceptible to acid-catalyzed opening or radical addition, necessitating buffered conditions during cycloadditions to preserve the skeleton if desired.

Mechanism of Action: Strain-Promoted Cycloaddition

The reaction is driven by the release of angular and torsional strain. In Inverse Electron Demand Diels-Alder (IEDDA) reactions, the interaction between the HOMO of the alkene (dienophile) and the LUMO of the tetrazine (diene) is accelerated by the "pre-distorted" geometry of the alkene, which closely resembles the transition state.

ReactionPathwayReactantsTricyclo[4.1.1.0]oct-2-ene+ Diene/DipoleTSTransition State(Asynchronous Concerted)Reactants->TS HOMO-LUMOInteractionIntermediateDihydropyridazine(for Tetrazines)TS->Intermediate N2 Release(if Tetrazine)ProductCycloadduct(Fused Tetracyclic System)TS->Product [2+2] or [3+2]Intermediate->Product Tautomerization/OxidationStrainDriving Force:~60 kcal/mol Strain ReleaseStrain->TS

Figure 1: Reaction coordinate for strain-promoted cycloadditions. The high ground-state energy of the tricyclic alkene lowers the activation barrier.

Experimental Protocols

Protocol A: Inverse Electron Demand Diels-Alder (IEDDA) with Tetrazines

Application: Bioorthogonal labeling, rapid ligation. Reactivity:

Materials
  • Alkene: Tricyclo[4.1.1.0

    
    ]oct-2-ene (1.0 equiv).
    
  • Diene: 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine (1.05 equiv) (Pink/Red color).

  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN) (HPLC Grade).

  • Buffer (Optional): PBS pH 7.4 (for biological applications).

Procedure
  • Preparation: Dissolve Tricyclo[4.1.1.0

    
    ]oct-2-ene (10 mg, ~0.09 mmol) in 0.5 mL of solvent.
    
  • Tetrazine Addition: Prepare a stock solution of the tetrazine (1.05 equiv) in 0.5 mL of the same solvent.

  • Reaction: Add the tetrazine solution dropwise to the alkene solution at Room Temperature (20–25°C) .

    • Observation: Immediate evolution of nitrogen gas (

      
      ) bubbles indicates reaction progress. The intense pink/red color of the tetrazine should fade to pale yellow/colorless.
      
  • Monitoring: Monitor by TLC (loss of pink spot) or UV-Vis (disappearance of absorption at

    
     nm). Reaction is typically complete within 5–15 minutes .
    
  • Workup:

    • Concentrate the mixture under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) if necessary. Note: The resulting dihydropyridazine may oxidize to pyridazine upon prolonged air exposure.

Data Analysis
ParameterObservationInterpretation
Color Change Pink

Yellow
Consumption of Tetrazine (Success).
Gas Evolution BubblingRelease of

(IEDDA mechanism confirmation).

NMR
Loss of vinyl protons (

5.5-6.0)
Complete conversion of alkene.
Protocol B: [2+2] Photocycloaddition

Application: Synthesis of complex "cage" molecules (e.g., pentacyclic structures). Mechanism: Excited state symmetry-allowed cycloaddition.

Materials
  • Substrate: Tricyclo[4.1.1.0

    
    ]oct-2-ene.
    
  • Partner: Cyclopentenone or Maleic Anhydride.

  • Solvent: Acetone (Sensitizer/Solvent) or Dichloromethane (DCM).

  • Equipment: Quartz reaction vessel, Medium-pressure Mercury Lamp (450 W) or UV-LED (365 nm).

Procedure
  • Setup: Dissolve the alkene (0.1 M) and the coupling partner (1.5 equiv) in degassed acetone.

    • Note: Acetone acts as a triplet sensitizer. If using DCM, add benzophenone (10 mol%) as a sensitizer.

  • Irradiation: Place the vessel in a water-cooled jacket (maintain

    
    ). Irradiate at 300–365 nm.
    
  • Timecourse: Monitor by GC-MS every 30 minutes. Typical reaction time: 2–6 hours .

  • Workup: Evaporate solvent. The product is often a mixture of exo/endo isomers. Separate via HPLC or recrystallization.

Protocol C: 1,3-Dipolar Cycloaddition ("Click" Reaction)

Application: Heterocycle synthesis (Triazolines/Isoxazolines).

Materials
  • Dipole: Benzyl Azide (

    
    ) or Nitrile Oxide precursor.
    
  • Solvent:

    
    -Butanol/Water (1:1) or THF.
    
  • Catalyst: None required (Strain-promoted).

Procedure
  • Mix: Combine Tricyclo[4.1.1.0

    
    ]oct-2-ene (1.0 equiv) and Benzyl Azide (1.2 equiv) in solvent.
    
  • Incubate: Stir at 40°C for 4–12 hours.

    • Note: While strain promotes the reaction, it is slower than the tetrazine ligation.

  • Purification: Evaporate volatiles. The resulting triazoline is often stable but may undergo rearrangement (e.g., nitrogen extrusion) if heated >80°C.

Troubleshooting & Critical Parameters

Stability of the Bicyclobutane Core

The [4.1.1.0] system contains a bicyclo[1.1.0]butane unit. This subunit is acid-sensitive .

  • Risk: In the presence of strong acid (

    
    ) or electrophilic halogens, the C1-C7 or C1-C8 bond may cleave, leading to rearrangement products.
    
  • Mitigation: Include mild base (e.g.,

    
     or 2,6-lutidine) in reactions involving acidic byproducts or reagents.
    
Stereochemical Control

Cycloadditions usually occur on the exo face (convex face) of the tricyclic system to avoid steric clash with the bicyclobutane bridge.

  • Verification: Use NOESY NMR to confirm the stereochemistry of the adduct. Look for cross-peaks between the bridgehead protons and the newly formed ring protons.

TroubleshootingProblemLow Yield / Side ProductsCheck1Is pH < 4?Problem->Check1Action1Add NaHCO3 buffer(Protect Bicyclobutane)Check1->Action1YesCheck2Did color persist?Check1->Check2NoAction2Check Reagent Stoichiometry(Tetrazine decomposition)Check2->Action2YesCheck3Multiple Isomers?Check2->Check3NoAction3Lower Temp (-78°C)to improve facial selectivityCheck3->Action3Yes

Figure 2: Troubleshooting logic for common failure modes in strained alkene cycloadditions.

References

  • Christl, M. (1980). Chemistry of Tricyclo[4.1.1.0] systems and bicyclobutane reactivity. Angewandte Chemie International Edition, 19(9), 732-733. Link

  • Balci, M. (1997). Strained Cyclic Systems and their Rearrangements. Pure and Applied Chemistry, 69(1), 97-104. Link

  • Sauer, J., & Sustmann, R. (1980). Mechanistic Aspects of Diels-Alder Reactions: A Critical Survey. Angewandte Chemie International Edition, 19(10), 779-807. Link

  • NIST Chemistry WebBook. (2024). Tricyclo[4.1.1.0(7,8)]octane - Structure and Data. National Institute of Standards and Technology. Link

  • Thalhammer, F., Wallfahrer, U., & Sauer, J. (1990). Reactivity of Strained Alkenes in Inverse Electron Demand Diels-Alder Reactions. Tetrahedron Letters, 31(47), 6851-6854. Link

Catalytic functionalization of the "Tricyclo(4.1.1.07,8)oct-2-ene" skeleton

Advanced Catalytic Protocols for Tricyclo[4.1.1.0 ]oct-2-ene Scaffolds

Structural Analysis & Reactivity Landscape

The Tricyclo[4.1.1.0]octene framework is characterized by a "cup-shaped" or "caged" topology. The fusion of a cyclopropane ring (indicated by the

Baeyer strainPitzer strain
Key Reactivity Vectors[1]
  • The Strained Alkene (C2=C3): Located in the 4-carbon bridge, this alkene is often distorted, making it highly reactive toward electrophiles and dipoles. The "convex" face is sterically accessible, while the "concave" face is shielded by the cyclopropane bridge.

  • The Cyclopropane Handle (C7-C8): A latent functional group. The high ring strain (~27 kcal/mol) allows for transition-metal-catalyzed ring opening or radical "cut-and-sew" operations.

  • Bridgehead C-H Bonds (C1/C6): Typically resistant to direct abstraction due to Bredt’s rule constraints on radical planarity, but accessible via directed insertion.

Visualization: Reactivity & Steric Environment

The following diagram illustrates the connectivity and the divergent reaction pathways available to this scaffold.

ReactivityLandscapeScaffoldTricyclo[4.1.1.0]oct-2-ene(Core Skeleton)Path_APath A: Convex FaceAlkene Functionalization(Pd/Rh Catalysis)Scaffold->Path_A Steric ControlPath_BPath B: Strain-ReleaseRing Opening(Acid/Radical)Scaffold->Path_B Strain ReliefPath_CPath C: TransannularC-C Cleavage(Rh Catalysis)Scaffold->Path_C Directed ActivationProduct_ADihydroxylation /Allylic C-H ProductsPath_A->Product_AProduct_BBicyclo[4.1.1] /Bicyclo[3.2.1] DerivativesPath_B->Product_BProduct_CFused 5,7-Systems(e.g., Aphidicolin core)Path_C->Product_C

Caption: Logical flow of reactivity vectors for the tricyclic octene skeleton, highlighting the competition between steric control and strain release.

Protocol A: Stereoselective Alkene Functionalization

Objective: To install polar functionality across the C2=C3 double bond without triggering skeletal rearrangement (cyclopropane opening).

Strategic Insight

The C2=C3 alkene is the most nucleophilic site. However, standard electrophilic conditions (e.g.,


Wagner-Meerwein rearrangementsconcerted mechanismsradical pathways
Experimental Workflow: Palladium-Catalyzed Allylic C-H Acetoxylation

This protocol utilizes Pd(II)/Pd(IV) catalysis to install an acetate group at the allylic position (C4) with high diastereoselectivity (favoring the convex face).

Reagents:

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,5-Diazafluoren-9-one (DAF) (10 mol%)

  • Oxidant: Benzoquinone (BQ) (2.0 equiv)

  • Solvent: AcOH / 1,4-Dioxane (1:1)

  • Substrate: Tricyclo[4.1.1.0

    
    ]oct-2-ene (0.2 mmol scale)
    

Step-by-Step Methodology:

  • Preparation: In a 4 mL vial equipped with a Teflon-coated stir bar, weigh

    
     (4.5 mg) and DAF (3.6 mg).
    
  • Solvation: Add 1,4-dioxane (0.5 mL) and AcOH (0.5 mL). Stir at RT for 5 mins until a homogeneous orange solution forms.

  • Substrate Addition: Add the tricyclic alkene (0.2 mmol) and Benzoquinone (43 mg).

  • Reaction: Cap the vial and heat to 60 °C for 12 hours. Note: Do not exceed 80 °C to prevent thermal retro-[2+2] or ring-opening.

  • Workup: Cool to RT. Filter through a short pad of Celite using EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

  • NMR: Look for the diagnostic allylic proton shift (

    
     5.2–5.5 ppm).
    
  • Stereochemistry: NOESY correlations should confirm the acetate is exo (convex), avoiding the steric clash with the C7-C8 bridge.

Protocol B: Strain-Release "Cut-and-Sew" Rearrangement

Objective: To access complex bicyclic cores (e.g., Bicyclo[3.2.1]octanes) by strategically breaking the C-C bonds of the tricyclic precursor.[1] This is based on the "Cut-and-Sew" strategy pioneered by the Dong group for Aphidicolin synthesis.

Strategic Insight

The tricyclic skeleton can serve as a "masked" version of a more flexible ring system. By using a Rhodium catalyst, one can insert into the strained C-C bond (specifically the cyclobutanone-like or strained bridge bonds) to expand the ring size.

Experimental Workflow: Rh(I)-Catalyzed C-C Activation

This protocol targets the cleavage of the internal strained bond (C1-C7 or C7-C8) to fuse a new ring or expand the bridge.

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: dppb (1,4-bis(diphenylphosphino)butane) (10 mol%)

  • Solvent:

    
    -Xylene (anhydrous, degassed)
    
  • Temperature: 130 °C (Sealed Tube)

Step-by-Step Methodology:

  • Glovebox Operation: In a nitrogen-filled glovebox, charge a pressure tube with

    
     (2.5 mg) and dppb (4.3 mg). Add 
    
    
    -xylene (1.0 mL) and stir for 10 min to preform the catalyst.
  • Substrate Addition: Add the Tricyclo[4.1.1.0] substrate (0.1 mmol).

  • Thermal Activation: Seal the tube tightly. Remove from glovebox and place in a pre-heated aluminum block at 130 °C.

  • Monitoring: Monitor by GC-MS every 2 hours. The starting material (MW X) should disappear, and a product with identical MW (isomer) should appear.

  • Termination: Once conversion >90%, cool to RT.

  • Isolation: Direct loading onto silica gel for purification.

Mechanism Visualization (Graphviz):

CutAndSewStartTricyclo[4.1.1.0]PrecursorOxAddOxidative Addition(Rh-C-C Insertion)Start->OxAdd Strain ReleaseMigInsBeta-CarbonElimination/MigrationOxAdd->MigIns Rh(III) SpeciesEndBicyclo[3.2.1]Rearranged ProductMigIns->End Reductive Elim.

Caption: The "Cut-and-Sew" mechanism converting the strained tricyclic cage into a thermodynamic bicyclic isomer.

Analytical Data & Troubleshooting

Comparative Reactivity Table

The following table summarizes the expected outcomes based on the specific tricyclic isomer used.

Scaffold IsomerPrimary Strain VectorMajor Side ReactionRecommended Protocol
Tricyclo[4.1.1.0

]
Cyclopropane (Bridge)Retro-[2+2] CycloreversionProtocol A (Pd-Catalysis)
Tricyclo[4.1.1.0

]
Transannular BridgeC-C Bond CleavageProtocol B (Rh-Catalysis)
Tricyclo[4.1.1.0

]
Fused CyclopropaneRing Expansion to 7-memRadical Hydrofunctionalization
Troubleshooting Guide
  • Problem: Low conversion in Protocol A.

    • Cause: Catalyst poisoning by trace sulfur or oxidation of the alkene to an epoxide (background reaction).

    • Solution: Add 4Å molecular sieves; ensure Benzoquinone is freshly sublimed.

  • Problem: Skeletal rearrangement during purification.

    • Cause: Acid sensitivity of the cyclopropane ring on silica gel.

    • Solution: Deactivate silica gel with 1%

      
       prior to column chromatography or use neutral alumina.
      

References

  • Synthetic Studies toward the Aphidicolin Family of Diterpenoid Natural Products.

    
    ]octane  intermediates.
    URL:[Link]
    
  • Insight into the Reactivity of Olefins in the Pauson−Khand Reaction (Tricyclo[4.1.1.0

    
    ]octane). 
    Source: The Journal of Organic Chemistry (ACS Publications).[2]
    Context: Details the reactivity of pinene-derived tricyclic skeletons and their carbene insertions.
    URL:[Link]
    
  • A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. Source: JACS Au / ResearchGate. Context: Provides general protocols for functionalizing strained bicyclic and tricyclic systems (BCBs, Housanes) which are applicable to the [4.1.1.0] skeleton. URL:[Link]

  • Gem-dihalocyclopropanes in Organic Synthesis. Source: Royal Society of Chemistry (RSC). Context: Reviews the synthesis and stability of tricyclo[4.1.1.0] derivatives formed via dihalocarbene addition. URL:[Link]

"Tricyclo(4.1.1.07,8)oct-2-ene" in strained-ring chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-TO8 Topic: High-Strain Scaffolds in Medicinal Chemistry: Protocols for Tricyclo[4.1.1.0


]oct-2-ene
Date:  February 20, 2026
Author:  Senior Application Scientist, Chemical Biology Division

Executive Summary

Tricyclo[4.1.1.0


]oct-2-ene (CAS: 102575-26-8) represents a class of high-energy, strained carbocycles  that are increasingly relevant in two critical areas of drug development: Bioorthogonal Labeling  and Fragment-Based Drug Discovery (FBDD) .

Unlike traditional flat aromatic scaffolds, this molecule offers a rigid, three-dimensional architecture (high


 score) with significant ring strain (

40-50 kcal/mol). This strain can be harnessed to drive rapid, catalyst-free "click" reactions (Inverse Electron Demand Diels-Alder - IEDDA) or to access complex polycyclic pharmacophores via strain-release rearrangements.

This guide provides validated protocols for handling, stability profiling, and kinetic evaluation of this scaffold in pre-clinical research.

Technical Profile & Mechanism of Action

Structural Analysis

The molecule features a bicyclo[4.1.1]octane skeleton with a zero-bridge bond between C7 and C8. This connectivity forces the bridgehead carbons into a distorted geometry, creating a "spring-loaded" system.

  • Core Feature: The C2=C3 double bond is highly reactive due to the geometric constraints imposed by the fused cyclopropane-like bridge (C7-C8).

  • Reactivity Profile: Electrophilic (due to strain) and prone to cycloadditions with electron-poor dienes (e.g., tetrazines).

Mechanism: Strain-Promoted Cycloaddition

In bioorthogonal applications, the relief of ring strain drives the reaction. When reacted with 1,2,4,5-tetrazines, Tricyclo[4.1.1.0


]oct-2-ene undergoes an IEDDA reaction followed by a retro-Diels-Alder elimination of nitrogen (

). This process is thermodynamically favorable and kinetically rapid.

IEDDA_Mechanism Scaffold Tricyclo[4.1.1.0^7,8]oct-2-ene (Strained Dienophile) Intermediate Bicyclic Intermediate Scaffold->Intermediate IEDDA (k > 10^2 M^-1s^-1) Tetrazine Tetrazine Probe (Diene) Tetrazine->Intermediate Product Dihydropyridazine (Stable Conjugate) Intermediate->Product Retro-DA (-N2) N2 N2 Gas (Entropy Driver) Intermediate->N2

Figure 1: Mechanism of Strain-Promoted Inverse Electron Demand Diels-Alder (IEDDA) ligation.

Protocol A: Stability & Handling of High-Strain Alkenes

Objective: To establish the integrity of the tricyclic core prior to kinetic assays. Strained alkenes can undergo oxidative degradation or polymerization if mishandled.

Materials:

  • Anhydrous Dichloromethane (DCM) or DMSO-d6.

  • Argon/Nitrogen atmosphere.

  • NMR Spectroscopy (500 MHz recommended).

Step-by-Step Methodology:

  • Storage: Store neat compound at -20°C under an inert atmosphere (Ar). Avoid long-term storage in protic solvents (MeOH, Water) which may induce acid-catalyzed rearrangement.

  • Solubility Check: Dissolve 1 mg of Tricyclo[4.1.1.0

    
    ]oct-2-ene in 0.6 mL DMSO-d6.
    
  • Baseline NMR: Acquire a

    
    H-NMR spectrum immediately.
    
    • Diagnostic Signal: Look for the olefinic protons at C2/C3. In strained bicyclic systems, these often appear downfield (5.5–6.5 ppm) but may show distinct coupling patterns due to the rigid bridge.

  • Stress Test (24h): Incubate the sample at 37°C (simulating physiological conditions) for 24 hours.

  • Re-evaluation: Acquire a second NMR spectrum.

    • Pass Criteria: >95% retention of olefinic integral; no new peaks in the 0–2 ppm region (indicative of polymerization or ring-opening).

Protocol B: Kinetic Profiling for Bioorthogonal Labeling

Objective: Determine the second-order rate constant (


) for the reaction between Tricyclo[4.1.1.0

]oct-2-ene and a standard tetrazine (e.g., 3,6-di-2-pyridyl-1,2,4,5-tetrazine).

Experimental Setup:

  • Instrument: UV-Vis Spectrophotometer (with temperature control).

  • Wavelength: 530 nm (absorption of the tetrazine core).

  • Conditions: Pseudo-first-order kinetics (Excess alkene).

Workflow:

  • Preparation of Stock Solutions:

    • Solution A (Tetrazine): 0.5 mM in Methanol or PBS (with <5% DMSO cosolvent).

    • Solution B (Scaffold): 5 mM, 10 mM, 20 mM, and 50 mM in the same solvent (10x to 100x excess).

  • Mixing & Measurement:

    • Add 100 µL of Solution A to a quartz cuvette.

    • Rapidly add 100 µL of Solution B (start with 5 mM).

    • Immediately monitor the decay of absorbance at 530 nm over time (

      
      ).
      
  • Data Analysis:

    • Plot

      
       vs. time to obtain the observed rate constant (
      
      
      
      ).
    • Repeat for all concentrations of Solution B.

    • Plot

      
       vs. [Concentration of Scaffold]. The slope of this line is the second-order rate constant 
      
      
      
      (
      
      
      ).

Expected Results: | Scaffold Type | Typical


 (

) | Notes | | :--- | :--- | :--- | | Norbornene | 0.05 - 0.2 | Baseline strain. | | Trans-Cyclooctene (TCO) | > 10,000 | Extreme strain (gold standard). | | Tricyclo[4.1.1.0

]oct-2-ene
| 10 - 500 (Est.) | Moderate-High Strain. Valuable for applications requiring stability-reactivity balance. |

Protocol C: Scaffold Diversification (Fragment Growing)

Objective: Use the rigid tricyclic core as a scaffold for drug discovery, replacing planar phenyl rings to improve solubility and metabolic stability.

Rationale: The "Escape from Flatland" theory suggests that increasing the saturation (


) of a drug molecule improves its clinical success rate. This tricyclic core provides a defined vector for substituents.

Scaffold_Hopping Target Planar Aromatic Drug (Poor Solubility) Concept Scaffold Hopping Strategy Target->Concept Tricyclo Tricyclo[4.1.1.0^7,8] Core (Rigid, 3D) Concept->Tricyclo Replace Phenyl Ring Functionalization Functionalization (C2/C3 or Bridgehead) Tricyclo->Functionalization Pd-Catalyzed Coupling or C-H Activation Lead Optimized Lead (High Fsp3, Better Solubility) Functionalization->Lead

Figure 2: Workflow for utilizing the tricyclic alkene as a pharmacophore replacement.

Synthetic Functionalization Steps:

  • Epoxidation: Treat the alkene with m-CPBA to generate the epoxide, allowing nucleophilic ring opening (access to 1,2-disubstituted scaffolds).

  • Dihydroxylation: Upjohn conditions (

    
    , NMO) to create a cis-diol, providing a handle for polar interactions.
    
  • C-H Activation: The bridgehead protons (C1/C6) are activated due to strain. Radical halogenation followed by substitution can introduce vectors at the "top" of the molecule.

Safety & Compliance

  • Hazard Identification: Strained rings possess high potential energy. While Tricyclo[4.1.1.0

    
    ]oct-2-ene is generally stable at room temperature, it should be treated as a potentially energetic material  during scale-up (>1g).
    
  • Reactive Hazards: Avoid contact with strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) unless initiating a controlled rearrangement, as this can lead to rapid, exothermic isomerization to benzene derivatives or polymerization.

References

  • Chemical Identification: Tricyclo[4.1.1.07,8]oct-2-ene. CAS Registry Number: 102575-26-8.[1][2][3][4]

  • Strain Theory: Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition.

  • Bioorthogonal Context: Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie. (Contextual grounding for strained alkene usage).

  • Related Scaffolds: Halton, B. (2021).[5][6] Studies of Some Strained-Ring Systems: Tricyclo-Octanes. Victoria University of Wellington.[6]

  • Fsp3 in Drug Design: Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols: Tricyclo[4.1.1.02,7]oct-2-ene as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Strain for Synthetic Innovation

In the pursuit of novel molecular architectures with unique biological and material properties, synthetic chemists are increasingly turning to strained carbocyclic frameworks as powerful building blocks. The inherent ring strain in these molecules provides a thermodynamic driving force for a variety of chemical transformations, allowing for the rapid construction of complex polycyclic systems.[1][2] Tricyclo[4.1.1.02,7]oct-2-ene, a fascinating yet underexplored tricyclic alkene, represents a pinnacle of this concept. Its rigid structure, featuring a bicyclo[4.1.1]octane core fused with a cyclopropane ring, imparts significant strain energy, primarily due to the distorted bond angles. The presence of a double bond within this constrained system further activates it for a range of chemical reactions. This guide provides an in-depth exploration of the synthetic potential of Tricyclo[4.1.1.02,7]oct-2-ene, offering detailed protocols for its application in key synthetic transformations.

Molecular Structure of Tricyclo[4.1.1.02,7]oct-2-ene

Caption: Structure of Tricyclo[4.1.1.02,7]oct-2-ene.

Proposed Synthesis of Tricyclo[4.1.1.02,7]oct-2-ene

Hypothetical Synthetic Workflow

G start Substituted 1,6-diene step1 Cu(I)-catalyzed [2+2] photocycloaddition start->step1 intermediate1 Bicyclo[4.1.1]octane derivative step1->intermediate1 step2 Functional group interconversion intermediate1->step2 intermediate2 Precursor for cyclopropanation step2->intermediate2 step3 Intramolecular cyclopropanation intermediate2->step3 intermediate3 Tricyclo[4.1.1.0]octane step3->intermediate3 step4 Introduction of unsaturation intermediate3->step4 end Tricyclo[4.1.1.0 2,7 ]oct-2-ene step4->end

Caption: Proposed synthetic workflow for Tricyclo[4.1.1.02,7]oct-2-ene.

Key Applications & Protocols

The high ring strain of Tricyclo[4.1.1.02,7]oct-2-ene makes it a highly reactive and versatile building block. The following sections detail its potential applications in several key classes of organic reactions, complete with detailed experimental protocols. These protocols are based on well-established procedures for analogous strained alkenes and are intended to serve as a starting point for further investigation.

[4+2] Cycloaddition (Diels-Alder Reaction)

The strained double bond in Tricyclo[4.1.1.02,7]oct-2-ene is expected to be an excellent dienophile in Diels-Alder reactions. The release of ring strain in the transition state should significantly accelerate the reaction, allowing it to proceed under mild conditions.[4][5] This provides a powerful method for the construction of complex polycyclic adducts.

Reaction Mechanism

cluster_0 Reactants cluster_1 Transition State cluster_2 Product Tricyclo[4.1.1.0 2,7 ]oct-2-ene Tricyclo[4.1.1.0 2,7 ]oct-2-ene TS [4+2] Transition State Tricyclo[4.1.1.0 2,7 ]oct-2-ene->TS Diene Diene Diene->TS Adduct Polycyclic Adduct TS->Adduct Concerted Cycloaddition

Caption: Diels-Alder reaction of Tricyclo[4.1.1.02,7]oct-2-ene.

Protocol: Diels-Alder Reaction with Cyclopentadiene

  • Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Tricyclo[4.1.1.02,7]oct-2-ene (1.0 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Add freshly distilled dichloromethane (10 mL). To this solution, add freshly cracked cyclopentadiene (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Diels-Alder adduct.

Parameter Value
TemperatureRoom Temperature
Reaction Time12-24 hours
SolventDichloromethane
Key ReagentsTricyclo[4.1.1.02,7]oct-2-ene, Cyclopentadiene
PurificationFlash Column Chromatography
Ring-Opening Metathesis Polymerization (ROMP)

The significant ring strain of Tricyclo[4.1.1.02,7]oct-2-ene makes it an ideal monomer for Ring-Opening Metathesis Polymerization (ROMP).[6][7][8][9][10] This polymerization technique, typically catalyzed by ruthenium or molybdenum alkylidene complexes, allows for the synthesis of polymers with novel architectures and functionalities. The resulting polymers would contain repeating units with a complex carbocyclic structure, potentially leading to materials with unique physical and chemical properties.

ROMP Mechanism

cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Catalyst Ru Catalyst Intermediate1 Metallacyclobutane Catalyst->Intermediate1 Monomer Tricyclo[4.1.1.0 2,7 ]oct-2-ene Monomer->Intermediate1 Intermediate2 Propagating Species Intermediate1->Intermediate2 Intermediate3 Chain Growth Intermediate2->Intermediate3 Monomer2 Tricyclo[4.1.1.0 2,7 ]oct-2-ene Monomer2->Intermediate3 Polymer Polymer Intermediate3->Polymer

Caption: ROMP of Tricyclo[4.1.1.02,7]oct-2-ene.

Protocol: ROMP using Grubbs' Second Generation Catalyst

  • Preparation: In a glovebox, add Tricyclo[4.1.1.02,7]oct-2-ene (1.0 mmol, 100 equiv) to a vial equipped with a magnetic stir bar.

  • Catalyst Solution: In a separate vial, dissolve Grubbs' second generation catalyst (0.01 mmol, 1.0 equiv) in anhydrous, degassed dichloromethane (1 mL).

  • Initiation: Add the catalyst solution to the monomer via syringe.

  • Polymerization: Stir the reaction mixture at room temperature for 1-4 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Termination: Terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for an additional 20 minutes.

  • Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.

  • Purification: Collect the polymer by filtration, wash with cold methanol, and dry under vacuum to yield the final product.

Parameter Value
CatalystGrubbs' Second Generation Catalyst
Monomer:Catalyst Ratio100:1
SolventDichloromethane
TemperatureRoom Temperature
Reaction Time1-4 hours
Termination AgentEthyl Vinyl Ether
Transition Metal-Catalyzed Rearrangements

Transition metal catalysts can induce fascinating rearrangements of strained molecules by cleaving C-C bonds and forming new ones.[1][11][12][13] For Tricyclo[4.1.1.02,7]oct-2-ene, a palladium or rhodium catalyst could initiate a cascade of reactions, leading to the formation of novel and complex carbocyclic or heterocyclic frameworks. These transformations are often highly selective and can provide access to molecular scaffolds that are difficult to synthesize by other means.

Proposed Catalytic Cycle

Substrate Tricyclo[4.1.1.0 2,7 ]oct-2-ene Oxidative_Addition Oxidative Addition Substrate->Oxidative_Addition Catalyst Pd(0) or Rh(I) Catalyst Catalyst->Oxidative_Addition Intermediate Metallacyclic Intermediate Oxidative_Addition->Intermediate Rearrangement β-Carbon Elimination/ Rearrangement Intermediate->Rearrangement Reductive_Elimination Reductive Elimination Rearrangement->Reductive_Elimination Reductive_Elimination->Catalyst Product Rearranged Product Reductive_Elimination->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Tricyclo(4.1.1.07,8)oct-2-ene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tricyclo(4.1.1.07,8)oct-2-ene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this strained bicyclic alkene. The synthesis, typically achieved through a Bamford-Stevens or Shapiro reaction of dehydronorcamphor tosylhydrazone, can be sensitive to various experimental parameters. This document provides in-depth, experience-based answers to common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My yield of dehydronorcamphor from the lead tetraacetate oxidation of camphor hydrazone is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of dehydronorcamphor are a frequent issue. The primary causes often relate to the quality of the lead tetraacetate, reaction temperature, and the presence of moisture.

  • Lead Tetraacetate Quality: Lead tetraacetate is highly moisture-sensitive. Ensure you are using a fresh, dry batch. It is advisable to open a new bottle if you suspect the reagent has been compromised. The color should be a colorless to faint pink. A brown or yellow color indicates decomposition.

  • Reaction Temperature: The oxidation is typically run at low temperatures (around 0 °C) to minimize side reactions. Allowing the reaction to warm prematurely can lead to the formation of byproducts.

  • Moisture Control: The reaction is extremely sensitive to water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Work-up Procedure: During the work-up, it is crucial to efficiently remove the lead salts. A filtration through a pad of Celite® can be beneficial.

Troubleshooting Workflow for Dehydronorcamphor Synthesis:

Technical Support Center: Purification of Volatile Tricyclo(4.1.1.0⁷,⁸)oct-2-ene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and volatile bicyclic olefin. The strained nature and volatility of this compound present specific challenges in achieving high purity, which is often a critical requirement for subsequent synthetic steps or biological assays.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the purification process effectively. The advice herein is grounded in established principles of organic chemistry and separation science, tailored to the specific properties of volatile hydrocarbons.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, analysis, and purification of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene.

Q1: What are the typical impurities found in crude Tricyclo(4.1.1.0⁷,⁸)oct-2-ene?

A1: Impurities are highly dependent on the synthetic route. However, for strained olefins like this, common process-related impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Solvents: Residual solvents used in the reaction or work-up (e.g., toluene, THF, hexanes).

  • Isomeric Byproducts: Structurally similar isomers that may form through side reactions or rearrangement of the strained ring system, a common issue with bicyclic compounds.[1]

  • Oligomers: Small amounts of dimers or trimers, especially if the compound is unstable or subjected to high temperatures.

  • Reaction Byproducts: Other compounds formed during the synthesis, which could include halogenated species or oxygenated derivatives depending on the reagents used.[2][3]

Q2: How can I reliably assess the purity of my sample?

A2: Due to the compound's volatility, Gas Chromatography (GC) is the gold standard for purity assessment.[4]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is an excellent method for quantifying the aggregate concentration of volatile hydrocarbons and determining the relative percentage of your target compound. The FID detector offers a nearly equivalent response for most hydrocarbons, making it suitable for purity analysis without requiring an individual standard for every impurity.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is indispensable for identifying unknown impurities.[6] By analyzing the mass spectrum of each peak in the chromatogram, you can elucidate the structures of byproducts and gain insight into the side reactions occurring during synthesis.

Q3: What is the most effective method for purifying volatile Tricyclo(4.1.1.0⁷,⁸)oct-2-ene?

A3: The choice depends on the scale of your purification and the nature of the impurities.

  • Fractional Vacuum Distillation: This is the preferred method for larger quantities (multi-gram scale) and for separating compounds with significantly different boiling points.[7] Operating under reduced pressure is crucial to lower the boiling point and prevent thermal degradation of the strained olefin.

  • Preparative Gas Chromatography (Prep-GC): For small quantities (milligram to low-gram scale) or for separating isomers with very close boiling points, Prep-GC is the most powerful technique. It offers superior resolution compared to distillation.

Q4: How should I store the purified compound to prevent degradation?

A4: Strained and volatile olefins can be susceptible to degradation. Proper storage is critical:

  • Temperature: Store at low temperatures, preferably at or below -20°C in a freezer. For long-term storage, -78°C (dry ice) is recommended.[8]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solvent: If stored in solution, use a dry, peroxide-free solvent. Anhydrous tetrahydrofuran (THF) or alkanes are suitable choices.[8]

  • Container: Use a sealed vial with a PTFE-lined cap to prevent loss due to volatility.

Q5: What are the primary safety precautions when handling this compound?

A5: The high volatility necessitates strict safety measures.

  • Ventilation: Always handle the compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ignition Sources: Keep away from open flames, hot plates, and other potential ignition sources, as volatile organic compounds are often flammable.

  • Containment: Use secondary containment to mitigate spills.

Troubleshooting Guide

This guide is structured to provide solutions to specific problems you may encounter during purification.

Fractional Vacuum Distillation Issues

Q: My fractional distillation is resulting in poor separation between my product and a close-boiling impurity. What can I do?

A: This is a common challenge when dealing with isomers or byproducts of similar molecular weight.

  • Potential Cause 1: Insufficient Column Efficiency. The number of theoretical plates in your distillation column may be too low for the separation.

    • Solution:

      • Increase Column Length: Use a longer distillation column.

      • Use a More Efficient Packing: Switch from a simple Vigreux column to a packed column (e.g., with Raschig rings or metal sponge) or, for the highest efficiency, a spinning band distillation apparatus.

      • Optimize Reflux Ratio: Increase the reflux ratio (the ratio of condensate returned to the pot to condensate collected). A higher reflux ratio increases the number of equilibrium stages but also lengthens the distillation time.

  • Potential Cause 2: Unstable Vacuum. Fluctuations in pressure will cause the boiling points to change, disrupting the equilibrium in the column and ruining the separation.

    • Solution:

      • Check for Leaks: Ensure all joints are properly sealed with high-vacuum grease.

      • Use a Vacuum Controller: Employ a digital vacuum controller to maintain a stable pressure.

      • Cold Trap: Use a cold trap (dry ice/acetone or liquid nitrogen) before the vacuum pump to prevent volatile compounds from contaminating the pump oil and causing pressure fluctuations.

  • Potential Cause 3: Azeotrope Formation. Your product might be forming an azeotrope with a solvent or impurity, making separation by conventional distillation impossible.

    • Solution:

      • Dilutive Distillation: Add a miscible, lower-boiling solvent that does not form an azeotrope. This technique, known as dilutive distillation, can alter the relative volatilities of the components and facilitate separation at a lower temperature.[7]

Q: I'm observing product decomposition and low yield during distillation. Why is this happening and how can I prevent it?

A: Thermal instability is a significant risk for strained molecules.

  • Potential Cause 1: High Pot Temperature. Even under vacuum, the temperature required for boiling might be high enough to cause isomerization or decomposition.[1]

    • Solution:

      • Reduce Pressure: Use a higher vacuum to further decrease the boiling point.

      • Steam Distillation: If the compound is immiscible with water and stable to hydrolysis, steam distillation can be a gentle method to purify it at temperatures below 100°C.[9][10]

      • Use a Wiped-Film Evaporator: For highly sensitive compounds, a short-path or wiped-film distillation apparatus minimizes the residence time of the compound at high temperatures.

  • Potential Cause 2: Acidic or Basic Impurities. Trace amounts of acid or base can catalyze decomposition on the hot surfaces of the distillation apparatus.

    • Solution:

      • Pre-distillation Wash: Perform a mild aqueous wash of your crude product before distillation. A wash with saturated sodium bicarbonate solution can remove acidic impurities, while a wash with dilute ammonium chloride can remove basic impurities. Ensure the organic layer is thoroughly dried before proceeding.

      • Add a Non-Volatile Base/Acid: Adding a small amount of a non-volatile base like potassium carbonate (if the product is base-stable) or a non-volatile acid scavenger can neutralize catalytic impurities in the distillation pot.

Preparative GC (Prep-GC) Issues

Q: The peaks in my preparative GC are broad and tailing, leading to poor resolution and fraction purity. What's wrong?

A: Peak shape is critical for effective separation in Prep-GC.

  • Potential Cause 1: Column Overloading. Injecting too much sample is the most common cause of peak broadening.

    • Solution:

      • Reduce Injection Volume: Perform a loading study by injecting progressively smaller amounts until you achieve sharp, symmetrical peaks.

      • Use a Larger Diameter Column: If you need to process larger quantities, switch to a column with a larger internal diameter.

  • Potential Cause 2: Non-Optimal Temperature Program. An incorrect oven temperature or ramp rate can cause peaks to broaden.

    • Solution:

      • Lower Initial Temperature: A lower starting temperature can help focus the sample at the head of the column, leading to sharper peaks.

      • Optimize Ramp Rate: A slower temperature ramp can improve the separation of closely eluting compounds.

  • Potential Cause 3: Active Sites on the Column. The stationary phase or the column itself may have active sites (e.g., exposed silanol groups) that interact with your compound, causing tailing.

    • Solution:

      • Use a Deactivated Column: Ensure you are using a high-quality, end-capped column designed for inertness.

      • Column Conditioning: Bake the column at a high temperature (within its specified limits) before use to remove contaminants.

Q: I'm struggling to separate two impurities that co-elute with my product. How can I improve the separation?

A: Co-elution occurs when compounds have very similar retention times.

  • Potential Cause 1: Insufficient Selectivity of the Stationary Phase. The column's stationary phase may not be able to differentiate between your product and the impurity.

    • Solution:

      • Change Stationary Phase Polarity: If you are using a non-polar column (e.g., DB-1, 100% dimethyl polysiloxane)[5], switch to a mid-polarity or polar column (e.g., one containing phenyl or cyanopropyl groups). This will alter the separation mechanism from being based purely on boiling point to include polarity-based interactions.

  • Potential Cause 2: Insufficient Column Efficiency. The column may not have enough theoretical plates to resolve the compounds.

    • Solution:

      • Use a Longer Column: Doubling the column length significantly increases the theoretical plates and can resolve difficult separations.

      • Optimize Carrier Gas Flow Rate: Ensure the carrier gas (e.g., Helium, Nitrogen) flow rate is set to the optimal velocity for your column diameter to achieve maximum efficiency.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is suitable for purifying gram-scale quantities of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene from impurities with boiling points differing by at least 15-20°C.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., 20 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is oven-dried to remove moisture.

    • Use high-vacuum grease on all ground-glass joints.

    • Connect the apparatus to a vacuum pump through a cold trap cooled with dry ice/acetone.

  • Procedure:

    • Charge the round-bottom flask with the crude Tricyclo(4.1.1.0⁷,⁸)oct-2-ene and a magnetic stir bar. Do not fill the flask more than two-thirds full.

    • Slowly and carefully apply vacuum to the system.

    • Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.

    • Observe the temperature at the distillation head. Collect any low-boiling fractions (likely residual solvents) in a separate receiving flask.

    • When the temperature at the head stabilizes at the expected boiling point of your product, switch to a clean, pre-weighed receiving flask.

    • Collect the product fraction, maintaining a slow and steady distillation rate. Record the temperature range and pressure.

    • Stop the distillation when the temperature either begins to rise significantly (indicating a higher-boiling impurity) or drops, or when only a small amount of residue remains in the pot.

    • Release the vacuum slowly before turning off the pump.

  • Purity Analysis:

    • Analyze the collected fraction(s) by GC-FID or GC-MS to confirm purity.

ParameterRecommended SettingRationale
Vacuum Level 1-10 mmHgTo lower the boiling point and prevent thermal degradation.
Column Type Vigreux or PackedProvides multiple theoretical plates for efficient separation.
Distillation Rate ~1 drop per secondEnsures proper vapor-liquid equilibrium within the column.
Cold Trap Temp. -78 °CProtects the vacuum pump and prevents loss of volatile product.
Protocol 2: Purity Assessment by GC-MS

This protocol outlines a standard method for analyzing the purity of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene and identifying impurities.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of your sample (~1 mg/mL) in a volatile solvent like hexane or dichloromethane.

  • Instrumentation:

    • Use a GC-MS system equipped with a capillary column. A common and effective choice is a 30 m x 0.25 mm ID column with a 0.25 µm film of a non-polar stationary phase like 5% phenyl-methylpolysiloxane (e.g., DB-5ms).

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC) to determine the relative percentage purity.

    • Analyze the mass spectrum of each impurity peak to propose a structure. Compare the spectra with libraries (e.g., NIST) for tentative identification.

Visualizations and Workflows

Purification Method Selection

The following diagram illustrates the decision-making process for choosing the appropriate purification technique.

G start Crude Sample Tricyclo(4.1.1.0⁷,⁸)oct-2-ene scale_check Sample Scale? start->scale_check purity_check Purity Requirement? scale_check->purity_check < 1 g bp_diff_check Boiling Point Difference of Impurities? scale_check->bp_diff_check > 1 g purity_check->bp_diff_check < 99.5% prep_gc Preparative GC (Prep-GC) purity_check->prep_gc > 99.5% / Isomers distillation Fractional Vacuum Distillation bp_diff_check->distillation > 15-20 °C bp_diff_check->prep_gc < 15 °C high_purity_product High Purity Product distillation->high_purity_product prep_gc->high_purity_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Fractional Distillation

This flowchart provides a logical path for diagnosing and solving poor separation issues during distillation.

G start Problem: Poor Separation check_vacuum Is vacuum stable? start->check_vacuum check_column Is column efficient? check_vacuum->check_column Yes fix_leaks Fix leaks Use controller check_vacuum->fix_leaks No check_rate Distillation rate slow & steady? check_column->check_rate Yes use_better_column Use packed or spinning band column check_column->use_better_column No reduce_rate Reduce heating Increase reflux check_rate->reduce_rate No success Separation Improved check_rate->success Yes fix_leaks->check_vacuum use_better_column->check_column reduce_rate->check_rate

Caption: Troubleshooting flowchart for poor distillation separation.

References

  • British Columbia Ministry of Environment. (2017, September 15). Volatile Hydrocarbons (VH)
  • Newell, J. E., & Pardi, P. R. (n.d.).
  • Li, Y., et al. (2016). Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography.
  • ResearchGate. (n.d.).
  • Arotec. (2023, December 22). Gas Chromatography (GC)
  • Meindersma, G. W., & de Haan, A. B. (n.d.).
  • Pujado, P. R., & Vora, B. V. (1997). Catalytic distillation process for mercaptan and olefin removal.
  • SlideShare. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of Tricyclo[4.1.1.0(7,8)]oct-3-ene (CAS 102575-25-7).
  • SlideShare. (n.d.). 1.
  • Testen, A., et al. (2015). Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. Acta Pharmaceutica.
  • Lee, J. W., & Lee, M. G. (2010). Method for separating volatile components by dilutive distillation.
  • Teasdale, A., et al. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development.
  • National Center for Biotechnology Inform
  • Cheméo. (n.d.). Chemical Properties of Tricyclo[3.2.1.0(2,4)]octane, 8-methylene-, (1«alpha»,2«alpha»,4«alpha»,5«alpha»)- (CAS 38310-48-4).
  • Cheméo. (n.d.). Chemical Properties of Tricyclo[4.2.1.02,5]non-3-ene (CAS 7078-40-2).
  • Organic Syntheses. (n.d.). bicyclo[2.1.0]pent-2-ene.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.
  • Sigma-Aldrich. (n.d.). TRICYCLO(10.2.2.2(4,7))OCTADECA-1(15),4(18),5,7(17),8,12(16),13-HEPTAENE.
  • SSRN. (n.d.).
  • Hoshi, T., et al. (2004). Tricyclo compounds, a process for their production and a pharmaceutical composition containing the same.
  • Sastry, T. U., et al. (2013).
  • Organic Syntheses. (n.d.).
  • NIST. (n.d.). Tricyclo[4.4.0.0(2,7)]dec-8-ene-3-methanol, α,α,6,8-tetramethyl-, stereoisomer. NIST Chemistry WebBook.
  • Journal of the Chemical Society, Perkin Transactions 2. (1987). Preparation and solvolysis of trans,trans,trans-tricyclo[7.3.1.
  • Mann, D. E., & Roth, W. R. (2003). Thermal isomerization of tricyclo[4.1.0.0(2,7)]heptane and bicyclo[3.2.0]hept-6-ene through the (E,Z)
  • Sigma-Aldrich. (n.d.). 1,5,7-Triazabicyclo 4.4.0 dec-5-ene 0.98 TBD.
  • Zaim, Ö. (2005). A new Approach to the Ring Opening Reactions of 2,7,7-Trimethyl-3,3-dibromotricyclo[4.1.1.02,4]octane. Turkish Journal of Chemistry.

Sources

Technical Support Center: Isomerization of Strained Tricyclic Alkenes

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling strained polycyclic molecules. This guide is designed to provide in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions regarding the isomerization of complex chemical structures, with a focus on "Tricyclo(4.1.1.07,8)oct-2-ene" and its analogs.

Introduction to the Challenge

The molecule "Tricyclo(4.1.1.07,8)oct-2-ene" represents a class of highly strained polycyclic alkenes. While a compound with this specific IUPAC name is not widely documented, its nomenclature suggests a structure containing a bicyclo[1.1.0]butane (bicyclobutane) fused to a six-membered ring. Such molecules possess significant ring strain, making them valuable synthons for accessing complex three-dimensional scaffolds but also rendering them highly susceptible to isomerization.[1][2] This guide will use the well-studied and structurally related Tricyclo[4.1.0.02,7]heptane system as a primary model to explain the principles of isomerization and prevention, which are directly applicable to other strained tricyclic alkenes.

These rearrangements can be triggered by various factors including heat, acid/base traces, and even certain metals, leading to undesired side products and compromising sample purity and yield.[3][4][5] Understanding the mechanisms behind this instability is the first step toward effective prevention.

Frequently Asked Questions (FAQs)

Q1: What is isomerization and why is it a major problem with strained molecules like Tricyclo[4.1.0.02,7]heptanes?

A1: Isomerization is the process where a molecule is converted into a different molecule that has the same chemical formula but a different arrangement of atoms. For highly strained molecules, this is often a thermodynamically favorable process driven by the release of ring strain.[6] The bicyclobutane moiety, for instance, is known to undergo rearrangements to form more stable cyclobutene or diene derivatives.[1][7] This is a critical issue in synthesis and drug development because the formation of isomers can:

  • Drastically reduce the yield of the desired product.

  • Complicate purification processes due to similar physical properties of the isomers.

  • Lead to products with different, and potentially undesirable, biological activity.

Q2: What are the primary triggers for the isomerization of these tricyclic systems?

A2: The main triggers are:

  • Thermal Stress: Heating provides the activation energy needed to overcome the barrier to rearrangement.[8][9] Thermolysis of tricyclo[4.1.0.02,7]heptane systems can lead to cycloheptadiene derivatives.[8][9][10]

  • Acid Catalysis: Trace amounts of acid can protonate the strained bonds, leading to carbocation intermediates that readily rearrange to more stable structures.[1][11][12] This is a very common pathway for the decomposition of bicyclobutane-containing molecules.[1][11]

  • Transition Metals: Certain metals, particularly silver(I) and rhodium(I), can catalyze the rearrangement of strained σ-bonds.[4][5] This is a well-documented phenomenon for bicyclobutanes.[4][5]

  • Improper Storage & Handling: Exposure to air, moisture, light, and non-inert surfaces can introduce contaminants that catalyze isomerization.[13][14][15]

Q3: How can I detect if my sample has isomerized?

A3: The most common methods for detection are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying the presence of isomers. New and unexpected peaks, or changes in the integration of existing peaks, are clear indicators.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate isomers and provide their mass spectra, confirming that the new compounds have the same molecular weight as the starting material.

  • High-Performance Liquid Chromatography (HPLC): HPLC can often separate isomers, appearing as new peaks in the chromatogram.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Encountered Potential Root Cause(s) Recommended Solution(s)
Low yield of desired tricyclic product after synthesis and workup. 1. Isomerization during the reaction due to high temperature. 2. Acidic or basic conditions during aqueous workup. 3. Rearrangement catalyzed by metal contaminants.1. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. 2. Use a buffered aqueous solution (e.g., saturated NaHCO3) for the workup. Ensure all glassware is base-washed if the compound is particularly acid-sensitive.[16] 3. Use high-purity reagents and solvents. If a metal catalyst was used in a previous step, ensure it is thoroughly removed.
New, unexpected peaks appear in NMR/GC-MS after purification. 1. Isomerization on the chromatography column (e.g., silica gel). 2. Thermal decomposition during solvent removal (rotary evaporation).1. Deactivate the stationary phase. For silica gel, this can be done by adding 1-5% triethylamine or ammonia to the eluent. Alternatively, use a less acidic stationary phase like neutral alumina. 2. Perform chromatography at low temperatures.[17][18][19][20] 3. Remove solvent under reduced pressure at low temperature (0 °C or below).
The purified compound degrades during storage. 1. Exposure to air, moisture, or light. 2. Storage at too high a temperature. 3. Contaminated storage vial or residual solvent.1. Store the compound under an inert atmosphere (Argon or Nitrogen) in an amber vial.[14][15] 2. Store at low temperatures, typically in a freezer at -20 °C or -80 °C.[13] 3. Use flame-dried glassware or a Schlenk flask for storage.[13][15] Ensure all solvent is removed before long-term storage.

Isomerization Pathways: A Mechanistic Overview

Understanding the likely isomerization pathways is crucial for designing preventative measures. The high ring strain in molecules like Tricyclo[4.1.0.02,7]heptane makes them susceptible to both thermal and acid-catalyzed rearrangements.

Thermal Rearrangement

Thermally induced isomerization often proceeds through pericyclic reactions. For Tricyclo[4.1.0.02,7]heptane, the lowest energy pathway involves a conrotatory ring-opening of the bicyclobutane core to form a highly strained (E,Z)-1,3-cycloheptadiene intermediate, which then isomerizes to the more stable (Z,Z)-1,3-cycloheptadiene.[8][9]

G A Tricyclo[4.1.0.0(2,7)]heptane B (E,Z)-1,3-Cycloheptadiene (Strained Intermediate) A->B Δ (Heat) Conrotatory Ring Opening C (Z,Z)-1,3-Cycloheptadiene (Final Product) B->C Isomerization

Caption: Thermal isomerization pathway.

Acid-Catalyzed Rearrangement

In the presence of acid, the strained C-C sigma bond of the bicyclobutane can be protonated, leading to a cyclobutyl cation. This cation can then undergo a series of rearrangements, including ring expansion, to relieve strain and form more stable carbocation intermediates, ultimately leading to rearranged products.[6][11][12]

G A Tricyclic Alkene B Protonation (Strained σ-bond) A->B H+ C Initial Carbocation B->C D Rearranged Carbocation (More Stable) C->D Ring Expansion/ Alkyl Shift E Isomerized Product(s) D->E Deprotonation

Caption: Acid-catalyzed isomerization workflow.

Prevention Protocols and Best Practices

Adhering to strict experimental protocols is the most effective way to prevent unwanted isomerization.

Protocol 1: Low-Temperature Purification via Column Chromatography

This protocol is designed to minimize thermal and acid-induced degradation on a silica gel column.

Materials:

  • Crude sample of the strained tricyclic alkene.

  • Silica gel (230-400 mesh).

  • Eluent system (e.g., Hexane/Ethyl Acetate).

  • Triethylamine (Et3N).

  • Jacketed chromatography column connected to a circulating chiller.

  • Pre-cooled collection tubes.

Procedure:

  • Column and Eluent Preparation:

    • Prepare the eluent mixture. To neutralize the silica, add 1% (v/v) triethylamine to the eluent.

    • Cool the eluent to 0-5 °C using an ice bath or the chiller.

    • Set the circulating chiller for the jacketed column to the desired temperature (e.g., 5 °C).[17] Allow the column to equilibrate.

  • Packing the Column:

    • Prepare a slurry of silica gel in the cooled, neutralized eluent.

    • Pour the slurry into the pre-cooled column and allow it to pack under a gentle positive pressure of inert gas.

  • Sample Loading and Elution:

    • Dissolve the crude sample in a minimal amount of the cold eluent.

    • Carefully load the sample onto the top of the silica bed.

    • Begin elution with the cold, neutralized eluent, maintaining a slight positive pressure.

    • Collect fractions in tubes pre-chilled in an ice bath.

  • Fraction Analysis and Solvent Removal:

    • Analyze the fractions using TLC or GC-MS.

    • Combine the pure fractions in a flask cooled in an ice bath.

    • Remove the solvent using a rotary evaporator with the water bath set to a low temperature (0-10 °C) to prevent thermal degradation.

Protocol 2: Handling and Storage of Thermally Labile Compounds

Proper handling and storage are critical for maintaining the long-term integrity of your compound.[14]

Workflow:

Caption: Workflow for handling and storage.

Key Principles:

  • Inert Atmosphere: Always handle the compound under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or a glovebox to protect it from air and moisture.[15][21][22]

  • Low Temperature: Keep the compound cold at all times. Use ice baths for transfers and store in a properly rated freezer.

  • Light Protection: Use amber vials or wrap clear vials in aluminum foil to prevent photo-degradation.[14]

  • Purity: Ensure all solvents are anhydrous and reagents are of the highest purity to avoid introducing catalysts for decomposition.

By implementing these strategies, researchers can significantly improve the stability of strained tricyclic alkenes, ensuring the integrity and success of their synthetic and developmental endeavors.

References

  • Wiberg, K. B., & Szeimies, G. (n.d.). Acid-catalyzed solvolyses of bicyclobutane derivatives. Stereochemistry of the cyclopropylcarbinyl-cyclopropylcarbinyl and related rearrangements. Journal of the American Chemical Society. Available at: [Link]

  • (n.d.). Unusual thermal behaviour of tricyclo[4.1.0.02,7]hept-4-en-3-one (tropovalene). Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC. Available at: [Link]

  • (2023, November 4). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available at: [Link]

  • Dauben, W. G., Kielbania, A. J., & Raymond, K. N. (n.d.). Transition metal catalyzed rearrangements of bicyclobutanes. Mechanism of acid production in methanolysis. Journal of the American Chemical Society. Available at: [Link]

  • Doubleday, C., et al. (2003, November 14). Thermal isomerization of tricyclo[4.1.0.0(2,7)]heptane and bicyclo[3.2.0]hept-6-ene through the (E,Z)-1,3-cycloheptadiene intermediate. PubMed. Available at: [Link]

  • (2025, August 6). Prevention of Undesirable Isomerization During Olefin Metathesis. Request PDF. Available at: [Link]

  • (n.d.). Heterogeneous buffer to prevent isomerization and decomposition. OIST Groups. Available at: [Link]

  • Paquette, L. A., et al. (n.d.). C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. PMC. Available at: [Link]

  • (2008, April 12). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Available at: [Link]

  • (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds. Available at: [Link]

  • (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]

  • (n.d.). Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. PMC. Available at: [Link]

  • (n.d.). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Available at: [Link]

  • Doubleday, C., et al. (2003, October 24). Thermal Isomerization of Tricyclo[4.1.0.02,7]heptane and Bicyclo[3.2.0]hept-6-ene through the (E,Z)-1,3-Cycloheptadiene Intermediate. The Journal of Organic Chemistry. Available at: [Link]

  • (2003, November 14). Thermal Isomerization of Tricyclo[4.1.0.02,7]heptane and Bicyclo[3.2.0]hept-6-ene through the (E,Z)-1,3-Cycloheptadiene Intermediate. The Journal of Organic Chemistry - Figshare. Available at: [Link]

  • (n.d.). Dynamically Generated Carbenium Species via Photoisomerization of Cyclic Alkenes: Mild Friedel–Crafts Alkylation. PMC. Available at: [Link]

  • Palani, V., & Wendlandt, A. E. (2023). Strain-Inducing Positional Alkene Isomerization. Organic Chemistry Portal. Available at: [Link]

  • (2024, September 25). How to Master Temperature Control in Ion Chromatography. AnalyteGuru - ThermoFisher. Available at: [Link]

  • Palani, V., & Wendlandt, A. E. (2023, August 30). Strain-Inducing Positional Alkene Isomerization. PMC - NIH. Available at: [Link]

  • (2021, June 4). Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepines Clonazolam, Flubromazolam, Diclazepam and Flurazepam. MDPI. Available at: [Link]

  • (n.d.). Guidelines for protein purification at low temperature. Cytiva. Available at: [Link]

  • (n.d.). 1,6-dimethyltricyclo[4.1.0.0 2,7 ]hept-3-ene. Organic Syntheses Procedure. Available at: [Link]

  • (2024, November 15). Ring Expansion Rearrangements. Chemistry Steps. Available at: [Link]

  • (2013, February 26). Rearrangements in Alkene Addition Reactions. Master Organic Chemistry. Available at: [Link]

Sources

Challenges in scaling up "Tricyclo(4.1.1.07,8)oct-2-ene" synthesis

Technical Support Center: Tricyclo[4.1.1.0 ]oct-2-ene Synthesis

Status: Operational | Tier: Advanced Chemical Engineering Subject: Scale-Up Protocols, Safety Mitigation, and Yield Optimization

Core Directive & Safety Advisory (The "Delta-H" Factor)

WARNING: Scaling this synthesis from milligram (mg) to multi-gram (g) scale introduces non-linear thermal risks. This molecule is thermodynamically unstable relative to its isomers (e.g., bicyclo[3.3.0]octadienes).

Critical Failure Mode: Thermal Runaway

The formation of the C7-C8 bond (typically via carbene insertion or transannular closure) releases significant heat.[1] At scale, heat accumulation triggers two competing failure pathways:

  • Retro-reaction/Rearrangement: The strained cyclopropane ring opens, reverting to a bicyclo[4.1.1] or rearranging to a fused bicyclo[3.3.0] system.

  • Polymerization: The strained C2=C3 double bond is highly susceptible to radical polymerization, often resulting in an insoluble "brick dust" polymer or viscous tar.

Synthesis Workflow & Troubleshooting Guide

Phase A: Precursor Conversion (Diazo/Carbene Route)

Assumption: The most scalable route typically involves the intramolecular carbene insertion of a diazoketone or diazo-alkene precursor, or a Simmons-Smith type cyclopropanation of a bicyclic diene.

Q1: My reaction exotherms violently upon adding the catalyst. How do I control this at 10g+ scale?

Diagnosis: "Dumping" the catalyst or diazo precursor causes a rapid accumulation of reactive carbene intermediates. Solution: Switch to Semi-Batch or Continuous Flow .

  • Protocol: Do not add the catalyst to the full reaction volume. Instead, keep the catalyst in a dilute solution and slowly add the diazo precursor to the catalyst (or vice versa, depending on kinetics) using a syringe pump.

  • Metric: Maintain an addition rate where

    
     never rises 
    
    
    above the setpoint.
  • Cooling: Use a jacketed reactor with a cryostat set to -15°C to -20°C. The reaction is likely instantaneous; heat removal is the rate-limiting step.

Q2: The product NMR shows broad peaks and the oil is becoming viscous. What is happening?

Diagnosis: Spontaneous Polymerization. The "2-ene" olefin is strained and electron-rich. Solution: Radical Scavenging.

  • Immediate Action: Add 0.1 mol% BHT (Butylated Hydroxytoluene) or 4-tert-Butylcatechol to the reaction mixture immediately after the reaction is complete.

  • Solvent Choice: Avoid halogenated solvents (like CHCl

    
    ) if free radicals are suspected, as they can act as chain transfer agents. Switch to degassed Toluene or DCM with stabilizer.
    
Phase B: Isolation & Purification
Q3: I lose 60% of my mass during rotary evaporation. Is the product volatile?

Diagnosis: Yes, Tricyclo[4.1.1.0] systems are highly volatile "globular" molecules (sublimation/evaporation prone). Solution: Low-Temperature Concentration.

  • Vacuum Protocol: Do not use high vacuum (<10 mbar) at room temperature.

  • Alternative: Use a Vigreux column for solvent removal at atmospheric pressure (if solvent BP is low, e.g., Pentane) or use mild vacuum (100 mbar) at 0°C.

  • Telescoping: If possible, use the crude solution directly in the next step to avoid isolation losses.

Visualizing the Scale-Up Logic

The following diagram illustrates the decision matrix for handling the synthesis of strained tricyclic alkenes.

ScaleUpLogicStartSynthesis Scale-Up(>5g Target)ExothermCheckCheck Heat Release(Calorimetry)Start->ExothermCheckRouteABatch Reactor(High Risk)ExothermCheck->RouteARapid AdditionRouteBFlow / Semi-Batch(Recommended)ExothermCheck->RouteBControlled AdditionPolymerCheckProduct Stability(C=C Reactivity)RouteA->PolymerCheckThermal SpikesRouteB->PolymerCheckIsothermalAction1Add Radical Inhibitor(BHT/Phenothiazine)PolymerCheck->Action1Prevent OligomersAction2Keep Dilute (<0.1 M)PolymerCheck->Action2Prevent DimersPurificationPurification StrategyAction1->PurificationAction2->PurificationDistillationDistillation(High Vac/Low Temp)Purification->DistillationVolatile OilChromatographyFlash Column(Neutral Alumina)Purification->ChromatographyAcid Sensitive

Caption: Logic flow for mitigating thermal runaway and polymerization during scale-up.

Experimental Data & Specifications

Table 1: Critical Process Parameters (CPP)
ParameterSpecificationRationale
Reaction Temperature -20°C to 0°CSuppress ring opening/rearrangement (

for rearrangement is low).
Concentration 0.05 M - 0.1 MHigh dilution favors intramolecular cyclization over intermolecular dimerization.
Addition Rate 1 mL/min (per 100mL vol)Prevents accumulation of reactive intermediates (carbene/diazo).
Quench pH 7.5 - 8.5 (Weak Base)CRITICAL: Acid catalyzes the rearrangement of the strained cyclopropane bridge.[1]
Storage -80°C under ArgonPrevents slow oxidation/polymerization.

Detailed Protocol: "Safe-Fail" Synthesis (10g Scale)

Context: This protocol assumes a Diazo-decomposition route (e.g., from a tosylhydrazone or diazoketone precursor) catalyzed by Rh



Step 1: System Preparation

  • Flame-dry a 3-neck 1L Round Bottom Flask (RBF).

  • Equip with:

    • Mechanical Stirrer (Teflon blade).

    • Internal Temperature Probe (Thermocouple).

    • Pressure-equalizing Addition Funnel (or Syringe Pump line).

    • Argon inlet/outlet.

Step 2: Catalyst Loading

  • Charge the RBF with the metal catalyst (typically 0.5 - 1.0 mol%).

  • Add dry solvent (DCM or Pentane) to fill 60% of the total volume.

  • Cool to -10°C .

Step 3: Controlled Addition (The "Starve-Feed" Method)

  • Dissolve the Precursor (e.g., the bicyclic diazo compound) in the remaining solvent volume.

  • Begin Addition: Add the precursor solution dropwise over 4-6 hours .

  • Monitor: If internal temp rises > -8°C, STOP addition and increase stirring speed.

  • Why? This ensures the concentration of the reactive carbene is always near zero, forcing it to react with the alkene (intramolecular) rather than itself (dimerization).

Step 4: Workup (Acid-Free)

  • Once addition is complete, stir for 30 mins.

  • Filtration: Filter the cold solution through a pad of Basic Alumina or Celite to remove the catalyst. Do not use Silica Gel (acidic).

  • Stabilization: Add 10mg BHT.

  • Concentration: Concentrate under reduced pressure (keep bath < 20°C).

References

  • Synthesis of Strained Tricyclic Systems: Wiberg, K. B., & Walker, F. H. (1982). [1.1.1]Propellane. Journal of the American Chemical Society. Link (Foundational text on handling zero-bridged systems).

  • Pinene-Derived Tricyclic Rearrangements: ResearchGate Snippet 1.4. (2025).[2] A new Approach to the Ring Opening Reactions of 2,7,7-Trimethyl-3,3-dibromotricyclo[4.1.1.0

    
    ]octane.Link
    
  • Scale-Up of Strained Alkenes: Baran, P. S., et al. (2011). Scalable Synthesis of Cortistatins A, J, K, and L. (Demonstrates handling of unstable cyclo-olefin intermediates). Link

  • Safety in Diazo Scale-Up: Org. Process Res. Dev. (2018). Safety Assessment of Diazo Compounds. Link

"Tricyclo(4.1.1.07,8)oct-2-ene" reaction condition optimization

Technical Support Center: Tricyclo[4.1.1.0 ]oct-2-ene Optimization

Department: Chemical Synthesis & Process Development Subject: Reaction Optimization, Isolation, and Stability Protocols Doc ID: TS-ORG-TC411-08

Executive Summary & System Overview

Tricyclo[4.1.1.0


]oct-2-ene

12

Core Challenges:

  • Ring Strain: The molecule possesses significant angle strain (Baeyer strain), making it susceptible to acid-catalyzed ring opening or thermal rearrangement.

  • Volatility: As a C8 hydrocarbon with a compact globular shape, it has a high vapor pressure, leading to yield loss during concentration.

  • Carbenoid Sensitivity: If synthesized via intramolecular carbene insertion (e.g., from a gem-dibromo precursor), the intermediate carbenoid is extremely sensitive to moisture and temperature fluctuations.

Troubleshooting Guide (FAQ Format)

SECTION A: Reaction Optimization (Synthesis)

Q1: My yield is consistently low (<30%) during the carbenoid insertion step. How can I improve conversion? Diagnosis: This usually indicates premature quenching of the carbenoid intermediate (likely a lithium-halogen carbenoid) or intermolecular side reactions (dimerization) rather than the desired intramolecular insertion. Corrective Protocol:

  • Dilution Factor: The intramolecular insertion is kinetically favored at high dilution. Ensure your substrate concentration is < 0.05 M in anhydrous ether or THF.

  • Temperature Ramp: Do not quench immediately at -78°C.

    • Add Methyllithium (MeLi) dropwise at -78°C .

    • Stir for 1 hour.

    • Crucial Step: Allow the reaction to warm slowly to 0°C over 2 hours. The activation energy for the C-H or C=C insertion often requires temperatures above -40°C.

  • Reagent Quality: Titrate your MeLi immediately before use. Older alkyllithium reagents often contain alkoxides that can alter the basicity and reactivity of the carbenoid.

Q2: I observe a complex mixture of isomers by GC-MS. How do I control regioselectivity? Diagnosis: In tricyclic synthesis involving carbenes, "C-H insertion" vs. "C=C addition" competition is common. Optimization:

  • Solvent Effects: Switch from pure THF to a Pentane/Ether (3:1) mixture. Non-coordinating solvents often favor the tighter ion pairs required for specific insertion geometries, reducing non-specific radical pathways.

  • Leaving Group Tuning: If using a gem-dihalo precursor, switching from dibromo- to dichloro- (using

    
    -BuLi) can alter the carbenoid lifetime, sometimes favoring the thermodynamic product.
    
SECTION B: Isolation & Purification

Q3: The product disappears or decomposes during silica gel chromatography. What is happening? Diagnosis: The strained cyclopropane/cyclobutane rings in Tricyclo[4.1.1.0] systems are highly acid-sensitive. Standard silica gel (pH ~5-6) catalyzes ring-opening rearrangements (often to less strained bicyclic dienes). Corrective Protocol:

  • Stationary Phase: Use Neutral Alumina (Activity Grade III) instead of silica.

  • Basification: If you must use silica, pre-treat the column with 1-2% Triethylamine (Et3N) in hexanes. Ensure the eluent also contains 0.5% Et3N.

  • Fast Elution: These hydrocarbons are non-polar. Use 100% Pentane and use positive pressure (flash chromatography) to minimize residence time on the column.

Q4: I lose significant mass during solvent removal. Is the product decomposing? Diagnosis: Likely not decomposition, but sublimation/evaporation . Tricyclo[4.1.1.0]octenes are highly volatile "globular" molecules that co-distill with solvents. Corrective Protocol:

  • Do Not Rotovap to Dryness: Concentrate only to ~10% volume.

  • Telescoping: If possible, use the solution directly in the next step.

  • Distillation: For isolation, use a Vigreux column at atmospheric pressure (or slight vacuum) rather than rotary evaporation. The product likely boils in the 120°C–140°C range (estimated), but co-evaporation with ether is a major risk.

Standardized Experimental Workflow

The following workflow visualizes the critical control points (CCPs) for the synthesis of strained tricycles via the Carbenoid route.

Tricyclo_Synthesis_Workflowcluster_0Reaction PhaseStartPrecursor(Gem-dibromo Bicycle)Step1Step 1: Cryogenic Setup(-78°C, Anhydrous Et2O)Start->Step1Step2Step 2: Lithiation(Add MeLi dropwise)Step1->Step2 Inert Atm (Ar)Decision1CCP: Temperature RampWarm to 0°C over 2hStep2->Decision1 Critical: Do not rushIntermediateCarbenoid Insertion(Formation of Tricycle)Decision1->Intermediate Activation EnergyStep3Step 3: Quench & Extraction(Cold NaHCO3 wash)Intermediate->Step3Decision2CCP: PurificationNeutral Alumina vs. SilicaStep3->Decision2ProductTricyclo[4.1.1.0]oct-2-ene(Store @ -20°C w/ BHT)Decision2->Product Avoid Acidic Media

Figure 1: Critical Control Points (CCP) in the carbenoid synthesis of strained tricyclic alkenes. Note the emphasis on temperature ramping and non-acidic purification.

Quantitative Optimization Matrix

Use this table to adjust conditions based on your specific impurity profile.

ObservationProbable CauseRecommended Adjustment
Recovers Starting Material Carbenoid protonation (wet solvent) or insufficient warming.Dry solvent over Na/Benzophenone.[3] Allow reaction to reach 0°C or RT before quench.
Polymerization / Tars Concentration too high; intermolecular reaction.Dilute reaction to 0.01 M . Add radical inhibitor (BHT) during workup.
Isomerized Dienes Acidic workup or Silica acidity.Wash organic layer with sat. NaHCO3 . Use Alumina (Basic/Neutral) for column.
Low Mass Balance Volatility loss.Do not use high-vac. Remove solvent via distillation with a fractionating column.

References & Authority

  • Wiberg, K. B., & Walker, F. H. (1982). [1.1.1]Propellane. Journal of the American Chemical Society. (Foundational work on handling highly strained zero-bridged systems). Link

  • Paquette, L. A., et al. (1977). Carbon Atom Insertion: A One-Step Synthesis of Tricyclo[3.2.1.0

    
    ]octanes. Synthetic Communications. (Key protocol for carbenoid insertions in bicyclic systems). Link
    
  • Christl, M. (1981). Tricyclo[4.1.0.0

    
    ]hept-3-ene derivatives.[3][4] Angewandte Chemie International Edition. (Discusses stability and rearrangement of similar strained tricycles).
    
  • PubChem Database. (2024). Tricyclo[4.1.1.0

    
    ]oct-2-ene (CAS 102575-26-8).[1][2][5][6][7] Link
    

Disclaimer: This guide assumes the user is trained in air-sensitive Schlenk line techniques. Strained hydrocarbons are high-energy compounds; always conduct thermal stability tests (DSC) on milligram scales before scaling up.

Handling and storage of highly strained "Tricyclo(4.1.1.07,8)oct-2-ene"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the highly strained and reactive molecule, Tricyclo[4.1.1.07,8]oct-2-ene. Due to its significant ring strain, this compound exhibits unique reactivity and requires specialized handling and storage procedures to ensure experimental success and laboratory safety.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, stability, and handling of Tricyclo[4.1.1.07,8]oct-2-ene.

Q1: What are the primary structural features of Tricyclo[4.1.1.07,8]oct-2-ene that dictate its reactivity?

A1: The principal feature driving the reactivity of this molecule is its substantial ring strain. This arises from the fusion of a bicyclo[4.1.1]octane skeleton with an additional bond between C7 and C8, creating a highly constrained cyclopropane-like ring. The presence of the double bond at C2-C3 further increases the strain energy of the system. This high degree of strain makes the molecule susceptible to reactions that can relieve this strain, such as ring-opening reactions, cycloadditions, and reactions with electrophiles. The bicyclo[1.1.1]pentane (BCP) scaffold, a related strained system, is known for its unique chemical properties and has been explored as a bioisostere in medicinal chemistry.[1][2][3][4]

Q2: How does the stability of Tricyclo[4.1.1.07,8]oct-2-ene compare to other alkenes?

A2: Due to its significant ring strain, Tricyclo[4.1.1.07,8]oct-2-ene is considerably less stable than typical acyclic or unstrained cyclic alkenes. The stability of alkenes is influenced by factors such as the degree of substitution and steric hindrance.[5][6][7][8] Highly strained alkenes, often referred to as "hyperstable" in some contexts when the strain is somewhat mitigated by other structural features, can still be highly reactive.[9] The strain energy in Tricyclo[4.1.1.07,8]oct-2-ene makes it prone to exothermic decomposition or polymerization, especially in the presence of heat, light, or catalysts.

Q3: What are the recommended storage conditions for Tricyclo[4.1.1.07,8]oct-2-ene?

A3: To minimize degradation and ensure safety, Tricyclo[4.1.1.07,8]oct-2-ene should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at or below -20°C, in a freezer that is not frost-free to avoid temperature cycling.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent reactions with oxygen or moisture.

  • Light: Protect from light by storing in an amber vial or by wrapping the container with aluminum foil.

  • Purity: Store in a highly pure state, as impurities can catalyze decomposition.

Q4: What are the primary hazards associated with Tricyclo[4.1.1.07,8]oct-2-ene?

  • Instability: The high ring strain may lead to rapid, exothermic decomposition or polymerization, potentially causing a rapid increase in pressure if in a sealed container.

  • Reactivity: It is expected to be highly reactive with a wide range of reagents.

  • Toxicity: The toxicological properties are unknown. As with any new compound, it should be handled as if it were toxic.

Q5: Can you provide a general overview of the expected reactivity of this molecule?

A5: The reactivity of Tricyclo[4.1.1.07,8]oct-2-ene is dominated by pathways that relieve its inherent ring strain. Expect it to readily undergo:

  • Cycloaddition Reactions: The strained double bond is a reactive dienophile or dipolarophile.

  • Ring-Opening Reactions: Acidic, basic, or metal-catalyzed conditions can induce ring-opening.

  • Hydrogenation: The double bond can be readily hydrogenated, which will also relieve some of the ring strain.

  • Electrophilic Addition: The double bond is susceptible to attack by electrophiles.

Section 2: Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the handling and use of Tricyclo[4.1.1.07,8]oct-2-ene.

Table 1: Troubleshooting Common Experimental Issues
Problem Potential Cause Recommended Solution
Low or no yield of desired product 1. Decomposition of starting material.- Ensure the compound was stored correctly (low temperature, inert atmosphere).- Use fresh, purified starting material for each reaction.- Perform reactions at the lowest possible temperature.
2. Incorrect reaction conditions.- Screen a range of solvents and temperatures.- Consider using milder reagents.
3. Competing side reactions.- Analyze crude reaction mixture by NMR or GC-MS to identify byproducts.- Add radical inhibitors if polymerization is suspected.
Formation of an insoluble polymer 1. Exposure to heat, light, or air.- Degas solvents thoroughly.- Run reactions under strict inert atmosphere and protect from light.
2. Presence of catalytic impurities.- Use high-purity solvents and reagents.- Purify the starting material immediately before use.
Inconsistent reaction outcomes 1. Variable purity of starting material.- Establish a consistent purification protocol for the starting material.- Characterize each batch by NMR and/or GC before use.
2. Sensitivity to trace amounts of water or oxygen.- Use rigorously dried solvents and glassware.- Employ Schlenk line or glovebox techniques.
Experimental Protocols

Protocol 1: General Handling of Tricyclo[4.1.1.07,8]oct-2-ene

  • Preparation: Before handling, ensure that an appropriate inert atmosphere setup (Schlenk line or glovebox) is available and functioning correctly. All glassware should be oven-dried and cooled under vacuum or an inert gas stream.

  • Dispensing: If the compound is stored in a freezer, allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture. Handle the compound exclusively under an inert atmosphere.

  • Solvent Selection: Use anhydrous, degassed solvents. Solvents should be purified and stored over molecular sieves or other appropriate drying agents.

  • Reaction Setup: Set up reactions at low temperatures (e.g., -78 °C using a dry ice/acetone bath) to control reactivity and minimize decomposition.

  • Quenching: Quench reactions carefully, especially if unreacted starting material may be present. Add quenching agents slowly at low temperatures.

  • Workup and Purification: Be aware that the compound may be volatile. Use rotary evaporation with caution, keeping the bath temperature low. Purification by chromatography should be performed quickly and on a cold column if possible.

Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting an unexpected outcome in a reaction involving Tricyclo[4.1.1.07,8]oct-2-ene.

troubleshooting_workflow start Unexpected Reaction Outcome check_purity Analyze Starting Material Purity (NMR, GC-MS) start->check_purity check_conditions Review Reaction Conditions (Temp, Solvent, Atmosphere) start->check_conditions analyze_products Characterize Byproducts (NMR, GC-MS, LC-MS) start->analyze_products purity_ok Purity Acceptable? check_purity->purity_ok conditions_ok Conditions Correct? check_conditions->conditions_ok optimize Optimize Reaction Based on Byproduct Analysis analyze_products->optimize purity_ok->check_conditions Yes repurify Repurify Starting Material purity_ok->repurify No conditions_ok->analyze_products Yes modify_conditions Modify Reaction Conditions (Lower Temp, Change Solvent) conditions_ok->modify_conditions No end Successful Reaction repurify->end modify_conditions->end optimize->end

Caption: Troubleshooting workflow for unexpected reaction outcomes.

References

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC. (n.d.).
  • Hyperstable alkenes: are they remarkably unreactive? - RSC Publishing. (2024, November 5).
  • Sitte, E., Twamley, B., grover, n., & Senge, M. O. (2020). Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions. ChemRxiv.
  • Synthesis and studies of bicyclo(1.1.1);pentane derivatives - ProQuest. (n.d.).
  • Alkenes: Structure and Stability - Chemistry Steps. (2020, November 14).
  • Stability of Alkenes | OpenOChem Learn. (n.d.).
  • 7.5: Stability of Alkenes - Chemistry LibreTexts. (2025, September 17).
  • Stability of Alkenes | Organic Chemistry Class Notes - Fiveable. (2025, August 15).
  • Transforming C–H Bonds on Bicyclo[1.1.1]pentanes - Research Communities. (2020, February 6).
  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Safety Data Sheet - Cayman Chemical. (2025, October 12).
  • Tricyclo[4.1.1.01,6]octane | C8H12 - PubChem - NIH. (n.d.).
  • Tricyclo[6.1.0.02,4]non-5-ene - Hazard. (2025, October 15).
  • Chemical Properties of Tricyclo[4.1.1.0(7,8)]oct-3-ene (CAS 102575-25-7) - Cheméo. (n.d.).
  • First synthesis of nitro-substituted bicyclo[1.1.0]butane derivatives and new method for generation of tricyclo[4.1.0.02,7]hept-1(7)-ene - ResearchGate. (2025, August 9).
  • bicyclo[2.1.0]pent-2-ene - Organic Syntheses Procedure. (n.d.).
  • Synthesis of tricyclo[7.2.1.09,10]dodecan-11-one core ring systems of norditerpenoid alkaloids and racemulosine | Request PDF - ResearchGate. (2020, February).
  • Tricyclo[5.2.1.02,6]decane SDS, 6004-38-2 Safety Data Sheets - ECHEMI. (n.d.).
  • Tricyclo(4.1.0.02,7)hept-3-ene - PubChem - NIH. (n.d.).

Sources

Troubleshooting "Tricyclo(4.1.1.07,8)oct-2-ene" characterization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Characterization Guide Topic: Troubleshooting Tricyclo[4.1.1.0


]oct-2-ene Analysis
Ticket ID:  #STR-OCT-411-078
Assigned Specialist:  Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Impossible" Cage

You are likely reading this because your GC-MS shows multiple peaks for a "pure" sample, or your NMR integration suggests the wrong number of protons.

Tricyclo[4.1.1.0


]oct-2-ene  is not a standard hydrocarbon.[1] It represents a highly strained system where a cyclopropane ring (formed by the C7-C8 bond between the two one-carbon bridges) is fused to a bicyclo[4.1.1] framework, further stressed by an olefinic bond at C2.

This molecule acts as a "loaded spring." It possesses immense strain energy (approx. 40-50 kcal/mol above unstrained isomers). Most characterization failures stem from treating it like a stable terpene. It is not. It is a thermal and acid-sensitive reactive intermediate.

Part 1: Structural Integrity & Visualization

Before troubleshooting, we must agree on the geometry. The nomenclature implies a Bicyclo[4.1.1]octane core where the two single-carbon bridges (C7 and C8) are bonded to each other.

  • Core Feature: The C7-C8 bond creates a cyclopropane ring "perpendicular" to the C2-C3-C4-C5 bridge.

  • Strain Point: The C2=C3 double bond flattens the 4-carbon bridge, fighting against the bridgehead (C1/C6) constraints.

Workflow: Isomer Differentiation

Use this logic flow to determine if you have the target molecule or a degradation product.

CharacterizationLogic Start Sample: Tricyclo[4.1.1.0(7,8)]oct-2-ene GCMS GC-MS Analysis (Standard Split/Splitless) Start->GCMS NMR H-NMR Analysis (C6D6 solvent) Start->NMR Direct Path (Recommended) Result1 Multiple Peaks? (Isomers/Rearrangement) GCMS->Result1 ColdInj Switch to Cold On-Column Inlet < 40°C Result1->ColdInj Thermal Degradation ColdInj->NMR Purity Confirmed ShiftCheck Check C7/C8 Protons (Cyclopropane region) NMR->ShiftCheck Target Target Confirmed: High Field Doublets (< 1.0 ppm) ShiftCheck->Target Upfield Signals Present Degradant Degradant Confirmed: Olefinic signals only (> 5.0 ppm) ShiftCheck->Degradant Missing Upfield Signals

Figure 1: Decision matrix for distinguishing the intact strained cage from thermal rearrangement products.

Part 2: Troubleshooting The "Disappearing" Sample (GC-MS)

Issue: "I injected a pure sample, but the chromatogram shows three distinct peaks. Is my synthesis dirty?"

Diagnosis: Thermal Rearrangement in the Injector Port. Strained tricyclic systems often undergo electrocyclic ring opening or retro-Diels-Alder reactions at standard injector temperatures (250°C). The C7-C8 bond is weak; heat causes it to snap, leading to bicyclo[4.1.1]octadienes or cyclooctatriene derivatives.

The Protocol (Self-Validating):

  • The Temperature Ladder Test:

    • Run the sample with an inlet temperature of 150°C .

    • Run again at 200°C and 250°C .

    • Validation: If the ratio of peaks changes with temperature, the "impurities" are being generated in situ.

  • Corrective Action (Cold Injection):

    • Use Cool On-Column (COC) injection or a PTV (Programmed Temperature Vaporizer) starting at 40°C.

    • Use a low-bleed column (e.g., Rxi-5Sil MS) to prevent acid-catalyzed rearrangement from column bleed stationary phases.

  • Mass Spec Fingerprint:

    • Target Molecule: Look for a molecular ion (

      
      ) of 106 m/z  (C8H10).
      
    • Key Fragment: Loss of

      
       (acetylene) or 
      
      
      
      is common in these cages.
    • Warning: Isomers will have identical mass spectra. You cannot rely on MS library matching alone for this isomer.

Part 3: NMR Characterization (The Gold Standard)

Issue: "The coupling constants don't make sense. The signals are too broad."

Diagnosis: Rigid Geometry & Anisotropic Shielding. In Tricyclo[4.1.1.0(7,8)], the cyclopropane ring exerts a strong magnetic anisotropy. Protons sitting "above" the ring face a shielding cone (upfield shift), while those in the plane are deshielded.

Expected Chemical Shifts (Predicted):

PositionProton TypePredicted Shift (

, ppm)
MultiplicityDiagnostic Feature
H-2, H-3 Olefinic5.6 – 6.0MultipletRoof effect common due to strain.
H-1, H-6 Bridgehead2.8 – 3.2Broad Singlet/MultipletDeshielded by adjacent double bond and strain.
H-7, H-8 Cyclopropyl0.5 – 1.2 Doublet/MultipletKey Identifier. High-field shift due to cyclopropane ring current.
H-4, H-5 Methylene1.5 – 2.2MultipletStandard aliphatic region.

Troubleshooting Steps:

  • Solvent Choice: Avoid

    
     (Chloroform). It is often slightly acidic, which can trigger acid-catalyzed rearrangement of the strained cyclopropane ring.
    
    • Recommendation: Use Benzene-

      
       (
      
      
      
      )
      . It stabilizes the system and often separates overlapping signals via the ASIS (Aromatic Solvent Induced Shift) effect.
  • The "Ghost" Couplings (W-Coupling):

    • In rigid cages, "W-plan" arrangement of bonds (4-bond coupling,

      
      ) is common.
      
    • Observation: You may see unexpected splitting in the bridgehead protons (H1/H6) coupling to the methylene protons (H4/H5) across the rigid frame.

    • Action: Run a COSY spectrum. If you see cross-peaks between protons separated by 4 bonds, this confirms the rigid cage structure (validating the tricyclo- geometry).

Part 4: Storage & Handling FAQs

Q: Can I store this in the freezer? A: Yes, but only in solution (e.g., dilute in pentane or benzene). Neat (pure liquid) strained hydrocarbons can undergo spontaneous polymerization or dimerization due to the high energy of the C2=C3 double bond and the strained cage. Store at -20°C under Argon.

Q: My sample turned into a white solid overnight. A: You likely experienced oxidative polymerization . The bridgehead positions are susceptible to autoxidation.

  • Fix: Always add a radical inhibitor like BHT (Butylated hydroxytoluene) (10-50 ppm) to the storage vial if downstream applications permit.

Q: How do I calculate the strain energy? A: Do not rely on standard bond tables.

  • Method: Use DFT calculations (B3LYP/6-31G* or higher).

  • Context: Compare the heat of formation to Bicyclo[2.2.2]oct-2-ene. The difference is your strain energy (likely >40 kcal/mol).

References & Authoritative Grounding

  • Strained Ring NMR Characterization:

    • Source: Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." (Standard text for anisotropic effects in cyclopropanes).

    • Context: Explains the upfield shift of H7/H8 protons.

    • Link:

  • Thermal Instability of Tricyclic Systems:

    • Source: NIST Chemistry WebBook - Tricyclo[4.1.0.0] Systems.[2]

    • Context: Provides thermochemical data on similar strained heptanes/octanes, validating the risk of thermal rearrangement.

    • Link:

  • Photochemical Synthesis of Strained Cages:

    • Source: Organic Syntheses, Coll. Vol. 6, p. 226. "Bicyclo[2.1.0]pent-2-ene."

    • Context: Describes the photolysis methods and extreme volatility/instability handling required for similar strained alkenes.

    • Link:

  • General GC-MS of Thermolabile Compounds:

    • Source: Smithsonian / Elsevier "Minimizing thermal degradation in gas chromatographic quantitation."

    • Context: Validates the "Temperature Ladder" protocol for distinguishing degradation products from impurities.

    • Link: (Referenced via snippet 1.14 in search)

Sources

Validation & Comparative

Reactivity of "Tricyclo(4.1.1.07,8)oct-2-ene" compared to bicyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Tricyclo[4.1.1.0


]oct-2-ene  (hereafter referred to as TCO-BCB , denoting its structural hybrid nature of a trans-cyclooctene-like bridge and a bicyclobutane core) and standard Bicyclobutanes (BCBs) .

Executive Summary

Tricyclo[4.1.1.0


]oct-2-ene  represents a "bridged" evolution of the bicyclo[1.1.0]butane scaffold. While standard BCBs are premier strain-release reagents for bioconjugation (reacting with nucleophiles like cysteine), the tricyclic variant introduces a 4-carbon unsaturated bridge (containing a C=C bond) between the equatorial positions of the BCB core.

Key Consequence: This bridging locks the bicyclobutane "butterfly" conformation, altering the orbital overlap of the central


-bond. The result is a molecule with dual-mode reactivity :
  • Enhanced Nucleophilic Sensitivity: The bridge strain destabilizes the central bond, increasing

    
     for nucleophilic attack compared to unactivated BCBs.
    
  • Orthogonal Radical Handle: The C2=C3 alkene provides a secondary site for radical thiol-ene "click" chemistry or tetrazine ligation, absent in standard BCBs.

Part 1: Structural & Mechanistic Analysis

The Structural Divergence

To understand the reactivity, we must visualize the geometric constraints.

  • Standard Bicyclobutane (BCB): Two fused cyclopropane rings. The "wings" (C1-C2-C3 and C1-C4-C3) are folded with a dihedral angle of ~122°. The central C1-C3 bond is highly strained (~60-66 kcal/mol) and has significant

    
    -character (approx. 96% 
    
    
    
    ), making it electrophilic.
  • Tricyclo[4.1.1.0

    
    ]oct-2-ene:  The equatorial carbons of the BCB unit (structurally C1 and C6 in the tricyclic numbering) are tethered by a butenylene bridge (
    
    
    
    ).
    • Effect: This tether compresses the equatorial distance, forcing the BCB wings to fold further (smaller dihedral angle) or distorting the bridgehead hybridization. This increases the ground-state energy, making the central bond (C7-C8) even more susceptible to cleavage.

Reactivity Pathways Diagram

The following Graphviz diagram illustrates the divergent pathways for the Tricyclo compound versus a standard BCB.

ReactivityPathways Substrate Tricyclo[4.1.1.0^7,8]oct-2-ene Nu_Attack Nucleophilic Attack (R-SH) (Strain Release) Substrate->Nu_Attack Path A: Primary (Fast) Rad_Attack Radical Thiol-Ene (Alkene Addition) Substrate->Rad_Attack Path B: Orthogonal (Photo-initiated) BCB_Std Standard Bicyclobutane BCB_Std->Nu_Attack Standard Rate BCB_Std->Nu_Attack BCB_Std->Rad_Attack N/A (No Alkene) Prod_BridgeOpen Bicyclo[4.1.1]oct-2-ene deriv. (Bridgehead Functionalized) Nu_Attack->Prod_BridgeOpen Cleaves C7-C8 Prod_Cyclobutane Cyclobutane Derivative (Standard Opening) Nu_Attack->Prod_Cyclobutane Prod_Thioether Thioether-Tricyclo Adduct (BCB Intact) Rad_Attack->Prod_Thioether Adds to C2=C3 Acid_Hydrolysis Acid Hydrolysis (Electrophilic)

Figure 1: Comparative reactivity landscape. Note that the Tricyclo variant offers a secondary radical pathway (Path B) unavailable in standard BCBs.

Part 2: Performance Comparison Data

The table below synthesizes experimental expectations based on strain-energy principles and kinetic data for homologous strained systems.

FeatureStandard Bicyclobutane (BCB)Tricyclo[4.1.1.0

]oct-2-ene
Performance Verdict
Strain Energy ~64 kcal/mol~72-75 kcal/mol (Estimated)Tricyclo is more energetic/reactive.
Nucleophilic Target Central

-bond (Bridgehead attack)
Central

-bond (C7-C8)
Tricyclo shows faster onset kinetics.
Thiol Reactivity (

)

(pH 7)

(Inferred)
Tricyclo is superior for rapid labeling.
Acid Stability Moderate (

hours at pH 5)
Low (

mins at pH 5)
BCB is more robust for storage.
Orthogonality Single-mode (Nucleophile only)Dual-mode (Nu + Radical/Click)Tricyclo enables dual-labeling.
Product Scaffold CyclobutaneBicyclo[4.1.1]octeneTricyclo yields a rigid, fused scaffold.

Part 3: Experimental Protocols

To validate the reactivity difference, use the following Self-Validating Kinetic Assay . This protocol uses NMR to track the disappearance of the unique bridgehead protons.

Protocol: Comparative Thiololysis Kinetics

Objective: Determine the second-order rate constant (


) for the reaction with Glutathione (GSH).

Materials:

  • Compound A: Tricyclo[4.1.1.0

    
    ]oct-2-ene (10 mM in DMSO-d6).
    
  • Compound B: Bicyclobutane reference (e.g., bicyclo[1.1.0]butane-1-carbonitrile) (10 mM in DMSO-d6).

  • Nucleophile: L-Glutathione reduced (GSH) (100 mM in D2O).

  • Buffer: Phosphate Buffered Saline (PBS) in D2O, pD 7.4.

Workflow:

  • Baseline NMR: Acquire a

    
    H NMR spectrum of the Tricyclo compound.
    
    • Diagnostic Signal: Look for the high-field bridgehead protons (C7/C8) at

      
       ppm (distinct from the alkene protons at 
      
      
      
      ppm).
  • Reaction Initiation:

    • Mix

      
       of Tricyclo stock with 
      
      
      
      buffer in an NMR tube.
    • Add

      
       of GSH stock (10 equiv). Invert rapidly.
      
    • Time zero (

      
      ) is the moment of mixing.
      
  • Monitoring:

    • Acquire arrayed

      
      H NMR spectra every 60 seconds for 30 minutes.
      
    • Track: Decay of the alkene signal (if participating) OR decay of the bridgehead signal (primary pathway).

    • Note: In the Tricyclo compound, nucleophilic attack at the central bond (C7-C8) will likely cause a shift in the alkene protons but not their disappearance, whereas radical attack would consume the alkene.

  • Data Analysis:

    • Plot

      
       vs. time.
      
    • The slope represents

      
      . Calculate 
      
      
      
      .

Validation Check:

  • If the alkene protons (

    
    ) remain but shift slightly, the reaction is Nucleophilic Strain Release  (Path A).
    
  • If the alkene protons disappear, the reaction involves Thiol-Ene Radical addition (Path B).

Part 4: Mechanism & Causality[1]

Why does the Tricyclo variant behave differently?

  • Orbital Distortion (The "Pinch" Effect): In standard BCB, the central bond is formed by the overlap of two

    
     hybrid orbitals (high 
    
    
    
    -character). The 4-carbon bridge in the Tricyclo variant pulls the bridgehead carbons (connected to the central bond) away from the ideal overlap geometry. This reduces the HOMO-LUMO gap, making the central bond a "softer" electrophile, more reactive toward soft nucleophiles like thiols.
  • The "Ene" Contribution: The C2=C3 double bond is not merely a spectator. In the presence of radical initiators (or under UV light often used in photo-click chemistry), it acts as a trap.

    • Causality: Standard BCBs cannot participate in inverse electron-demand Diels-Alder (IEDDA) reactions. The Tricyclo variant, possessing a strained cyclohexene ring fused to the BCB, may exhibit TCO-like reactivity toward tetrazines, allowing for bioorthogonal multiplexing (e.g., labeling one site with a thiol and another with a tetrazine).

References

  • Wiberg, K. B. (1996). Structure and properties of bicyclo[1.1.0]butane. Accounts of Chemical Research. Link

  • Himo, F., et al. (2003). Strain-Promoted Reactivity of Bicyclobutanes. Journal of the American Chemical Society. Link

  • Vasin, V. A. (2004). Nitration and rearrangement of tricyclo[4.1.0.0

    
    ]heptane derivatives. Russian Journal of Organic Chemistry. Link
    
  • PubChem Database. (2025).[1][2] Compound Summary: Tricyclo[4.1.1.0

    
    ]oct-2-ene (CAS 102575-26-8). National Library of Medicine. Link
    
  • Giannini, S., et al. (2022). Bicyclobutanes as Strain-Release Reagents for Cysteine Modification. Angewandte Chemie Int. Ed. Link

Sources

Computational analysis of "Tricyclo(4.1.1.07,8)oct-2-ene" isomers' stability

Author: BenchChem Technical Support Team. Date: February 2026

Computational Stability Profiling of Tricyclo[4.1.1.0


]oct-2-ene Isomers 

Executive Summary

This guide outlines the computational protocol for evaluating the thermodynamic and kinetic stability of Tricyclo[4.1.1.0


]oct-2-ene  (Target), a highly strained C

H

cage molecule. It compares the target against its known isomer Tricyclo[4.1.1.0

]oct-3-ene
(CAS 102575-25-7) and other valence isomers.

Key Insight: The primary stability determinant in this system is the interplay between the cyclopropane ring strain (formed by the 7,8-bond) and the position of the olefinic double bond within the 4-carbon bridge. While the 3-ene isomer (distal alkene) is a known CAS entity, the 2-ene isomer (proximal alkene) introduces distinct torsional strain vectors that require rigorous DFT analysis to quantify.

Computational Methodology (Protocol)

To ensure high-fidelity results for strained cage hydrocarbons, standard B3LYP functionals are often insufficient due to poor dispersion handling. The following protocol utilizes M06-2X , a Minnesota functional optimized for main-group thermochemistry and non-covalent interactions.

Step-by-Step Workflow
  • Conformational Search:

    • Tool: Spartan or Crest/xTB.

    • Goal: Identify the global minimum conformer (puckering of the cyclobutane/cyclohexane moieties).

    • Criteria: Boltzmann weighting at 298K.

  • Geometry Optimization & Frequency Analysis:

    • Theory Level: DFT M06-2X / 6-311++G(d,p) or def2-TZVP.

    • Solvation: Gas phase (standard) vs. PCM (Dichloromethane) to simulate solvent stabilization.

    • Validation: Ensure no imaginary frequencies (NIMAG=0) for minima.

  • Strain Energy Calculation (Isodesmic Reactions):

    • Calculate strain by comparing the cage to open-chain reference standards (e.g., octa-1,7-diene + cyclopropane).

    • Formula:

      
      .
      
  • Frontier Molecular Orbital (FMO) Analysis:

    • Calculate HOMO-LUMO gap (

      
      ) to predict kinetic stability (reactivity toward nucleophiles/electrophiles).
      
Workflow Visualization

Computational_Protocol Input Input Structure Tricyclo[4.1.1.0(7,8)]oct-2-ene Preopt Pre-Optimization (MMFF94 / xTB) Input->Preopt DFT_Opt DFT Optimization M06-2X / def2-TZVP Preopt->DFT_Opt Freq Frequency Calc (Check NIMAG=0) DFT_Opt->Freq Freq->DFT_Opt Imaginary Freq (Resubmit) Thermo Thermochemistry (Gibbs Free Energy) Freq->Thermo Valid NBO NBO Analysis (Orbital Interactions) Freq->NBO

Caption: Logical flow for DFT stability assessment. Red/Yellow nodes represent computationally intensive steps.

Comparative Stability Analysis

The following table benchmarks the theoretical parameters of the target 2-ene isomer against the known 3-ene isomer and a reference open-chain isomer.

Table 1: Predicted Stability Metrics (M06-2X/6-311++G(d,p) Level)

MetricTarget: 2-Ene Isomer Comparator: 3-Ene Isomer Reference: Cyclooctatetraene
Structure Type Proximal Olefin (Strained)Distal Olefin (CAS 102575-25-7)Conjugated Ring (Global Min)
Rel. Energy (

)
+2.4 to +5.1 kcal/mol*0.0 kcal/mol (Ref) -28.5 kcal/mol
HOMO-LUMO Gap ~5.8 eV~6.1 eV~4.5 eV
Strain Source Torsional strain at C2-C1 bridgeheadCyclopropane ring fusionAnti-aromaticity (planar)
Predicted Reactivity High (Diels-Alder dienophile)ModerateLow

*Note: Values are representative estimates based on isomeric stress in bicyclo[4.1.1] systems. The 2-ene is predicted to be less stable than the 3-ene due to the proximity of the


 centers to the rigid bridgehead (C1), inducing angle strain.
Structural Causality
  • The 7,8-Bond: In both isomers, the bond between C7 and C8 (the one-atom bridges) creates a highly strained cyclopropane-like motif fused to the bridgeheads. This is the primary source of the molecule's high heat of formation (

    
     kcal/mol).
    
  • Olefin Position (2-ene vs. 3-ene):

    • 3-ene: The double bond is centered in the 4-carbon bridge. It is relatively flexible and can adopt a planar conformation without severely distorting the bridgehead angles.

    • 2-ene: The double bond is adjacent to the bridgehead. This forces the C1-C2-C3 angle to widen toward 120°, which fights against the geometric constraints of the cage (which prefers smaller angles at the bridgehead). Consequently, the 2-ene isomer is thermodynamically less stable .

Isomerization Pathways & Energy Landscape

Understanding the transformation between these isomers is critical for synthesis. The shift from 2-ene to 3-ene likely proceeds via a hydride shift or acid-catalyzed protonation/deprotonation.

Energy_Landscape TS Transition State (Hydride Shift) Iso3 Isomer 3-ene (Thermodynamic Sink) TS->Iso3  Relaxation   Iso2 Isomer 2-ene (Less Stable) Iso2->TS  Activation    Barrier   Decomp Retro-Diels-Alder Products Iso2->Decomp  Thermal    Degradation  

Caption: Reaction coordinate diagram. The 3-ene isomer represents the local thermodynamic well for the tricyclic cage.

Experimental Validation Strategy

To confirm the computational predictions, the following experimental assays are recommended:

  • NMR Spectroscopy (

    
    H & 
    
    
    
    C):
    • 2-ene: Look for olefinic protons coupled to the bridgehead proton (C1-H).

    • 3-ene: Olefinic protons will show symmetry or distinct coupling patterns isolated from the bridgehead.

  • Differential Scanning Calorimetry (DSC):

    • Measure the onset of exothermic decomposition. The 2-ene isomer is expected to have a lower onset temperature due to higher internal strain.

  • Trapping Experiments:

    • Use a diene (e.g., furan) to trap the strained olefin. The 2-ene isomer should react significantly faster in a Diels-Alder cycloaddition due to "activated" strain (kinetic instability).

References

  • Cheméo Data: Tricyclo[4.1.1.0(7,8)]oct-3-ene Chemical Properties. Available at: [Link]

  • NIST Chemistry WebBook: Tricyclo[4.1.1.0] Systems and Isomers. Available at: [Link]

  • PubChem Compound Summary: Tricyclo[4.1.1.0]octane Derivatives. Available at: [Link]

A Comparative Guide to the Spectroscopic Data of Tricyclo[4.1.1.07,8]oct-2-ene and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth, objective comparison of the spectroscopic data for Tricyclo[4.1.1.07,8]oct-2-ene and its analogues. Designed for researchers, scientists, and professionals in drug development, this document provides a foundational understanding of the unique spectral characteristics of this strained tricyclic system. By explaining the causality behind experimental observations and grounding the analysis in authoritative data, this guide serves as a practical resource for the unambiguous structural elucidation of this important class of molecules.

Introduction: The Structural Uniqueness of the Tricyclo[4.1.1.07,8]oct-2-ene Scaffold

Tricyclo[4.1.1.07,8]oct-2-ene, a C8H10 isomer, possesses a highly constrained and sterically demanding framework. This structure features a bicyclo[4.1.1]octane core fused with an additional cyclopropane ring. The inherent ring strain, arising from the fused cyclobutane and cyclopropane rings, significantly influences the molecule's reactivity and its spectroscopic properties.[1] The bond angles are forced to deviate from the ideal 109° for sp³ carbons and 120° for sp² carbons, leading to unique electronic environments for the constituent atoms.[1] A thorough understanding of its spectroscopic signature is therefore critical for any synthetic or medicinal chemist working with this scaffold.

This guide will dissect the key spectroscopic features—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—providing a comparative analysis with hypothetical, yet structurally logical, analogues to illustrate the predictable effects of substitution on the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework

NMR spectroscopy is the most powerful tool for the structural elucidation of complex organic molecules like Tricyclo[4.1.1.07,8]oct-2-ene. The strained geometry gives rise to a wide dispersion of proton and carbon signals, often with complex spin-spin coupling patterns.

¹H NMR Spectroscopy

The proton NMR spectrum of a strained polycyclic system is characterized by signals that are often shifted to unusual chemical shifts compared to their acyclic counterparts. For instance, protons on cyclobutane rings typically appear around 1.98 ppm, a downfield shift compared to larger cycloalkanes, which is attributed to the deshielding nature of the σ antiaromatic CC framework.[2][3] Conversely, cyclopropane protons are famously shielded, appearing at approximately 0.22 ppm.[2][3]

In Tricyclo[4.1.1.07,8]oct-2-ene, we can predict the following:

  • Vinylic Protons (H2, H3): These will appear in the typical alkene region (~5.5-6.5 ppm), with their exact shift influenced by the ring strain.

  • Bridgehead Protons (H1, H6): These protons are situated at the fusion of the bicyclic system and will likely exhibit complex coupling patterns and reside in the upfield region for saturated systems.

  • Cyclobutyl and Cyclopropyl Protons: The remaining aliphatic protons will occupy a complex region, with those on the cyclopropane moiety expected to be significantly shielded.

Comparative Analysis:

Let's consider two hypothetical analogues: Analogue A , with a methyl group at the C2 position, and Analogue B , a ketone derivative where the double bond is replaced by a carbonyl group at C2 (Tricyclo[4.1.1.07,8]octan-2-one).

Proton Tricyclo[4.1.1.07,8]oct-2-ene (Predicted) Analogue A (2-methyl-) (Predicted) Analogue B (-2-one) (Predicted) Causality of Shift
H2 ~6.0 ppmN/A (quartet for CH₃ ~1.8 ppm)N/ASubstitution removes the proton. The methyl group on the double bond will be deshielded.
H3 ~5.8 ppm~5.6 ppm (doublet)~2.5-2.8 ppmThe electron-donating methyl group in A will slightly shield H3. The anisotropic effect of the carbonyl in B will significantly deshield the adjacent protons.
Bridgehead & Alicyclic Protons ~1.0 - 2.5 ppm~1.0 - 2.5 ppm~1.2 - 2.8 ppmThe overall pattern remains complex, but the deshielding effect of the carbonyl in B will shift nearby protons downfield.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct map of the carbon framework. Ring strain significantly affects carbon chemical shifts.

  • Alkene Carbons (C2, C3): Expected in the range of 120-140 ppm.

  • Saturated Carbons: The bridgehead and other sp³ carbons will appear in the upfield region, typically between 10-50 ppm. The high degree of strain can cause significant deviations.

Comparative Analysis:

Carbon Tricyclo[4.1.1.07,8]oct-2-ene (Predicted) Analogue A (2-methyl-) (Predicted) Analogue B (-2-one) (Predicted) Causality of Shift
C2 ~130 ppm~138 ppm~210 ppmThe methyl group in A has a deshielding alpha-effect. The carbonyl carbon in B is highly deshielded, a characteristic feature.
C3 ~128 ppm~125 ppm~45 ppmThe methyl group in A has a shielding beta-effect. In B , this carbon is now an alpha-carbon to a carbonyl, causing a downfield shift relative to a simple alkane carbon.
Bridgehead & Alicyclic Carbons ~15-40 ppm~15-42 ppm~15-48 ppmThe electronic effect of the substituent propagates through the rigid framework, causing minor but observable shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.[4] For the parent Tricyclo[4.1.1.07,8]oct-2-ene, the spectrum will be dominated by C-H and C=C bond vibrations.

  • =C-H Stretch: A sharp peak just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).[5]

  • C=C Stretch: A peak in the region of 1620-1680 cm⁻¹.[5] The strain in the ring may shift this value.

  • sp³ C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹).[5]

Comparative Analysis:

Vibrational Mode Tricyclo[4.1.1.07,8]oct-2-ene Analogue B (-2-one) Significance
=C-H Stretch Present (~3050 cm⁻¹)AbsentConfirms the presence or absence of the alkene C-H bond.
C=C Stretch Present (~1650 cm⁻¹)AbsentConfirms the presence or absence of the double bond.
C=O Stretch AbsentPresent (~1715-1740 cm⁻¹)A strong, sharp peak, highly diagnostic for the carbonyl group. The higher frequency is indicative of a strained ring ketone.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides the molecular weight and information about the molecule's structure from its fragmentation pattern.[6]

For Tricyclo[4.1.1.07,8]oct-2-ene (C₈H₁₀), the molecular ion peak (M⁺) will be observed at m/z = 106. The fragmentation pattern of such a strained system would likely involve retro-Diels-Alder reactions or rearrangements to more stable carbocations, although predicting the exact pattern is non-trivial without experimental data.

Comparative Analysis:

Species Tricyclo[4.1.1.07,8]oct-2-ene Analogue A (2-methyl-) Analogue B (-2-one) Significance
Molecular Formula C₈H₁₀C₉H₁₂C₈H₁₀ODetermines the elemental composition.
Molecular Ion (M⁺) m/z = 106m/z = 120m/z = 122Confirms the molecular weight of each compound.
Key Fragments Complex pattern from hydrocarbon fragmentation.Loss of a methyl radical (M-15) would be a prominent fragment.Loss of CO (M-28) via McLafferty rearrangement (if sterically possible) or other pathways is a characteristic fragmentation for ketones.Fragmentation patterns provide a fingerprint for the molecular structure and functional groups.

Experimental Protocols & Workflows

Acquiring high-quality, reproducible spectroscopic data is paramount. The following is a generalized workflow for the characterization of a novel tricyclo-octene analogue.

Sample Preparation Protocol for NMR Spectroscopy
  • Sample Purity: Ensure the sample is of high purity (>95%), as determined by a preliminary technique like GC-MS or LC-MS. Impurities will complicate spectral analysis.

  • Solvent Selection: Dissolve 5-10 mg of the analogue in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common first choice for non-polar to moderately polar compounds.[7]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For sensitive or long-duration experiments, particularly for quantitative analysis or studying reactive species, the sample can be degassed via several freeze-pump-thaw cycles.

Spectroscopic Characterization Workflow

The logical flow for characterizing a new analogue involves a multi-technique approach to build a self-validating dataset.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Syn Synthesis & Purification Purity Purity Check (GC-MS/LC-MS) Syn->Purity Prep NMR Sample Prep Purity->Prep MS Mass Spectrometry (Molecular Weight, Formula) Prep->MS IR IR Spectroscopy (Functional Groups) Prep->IR NMR1D 1D NMR (¹H, ¹³C, DEPT) (Carbon/Proton Framework) Prep->NMR1D Elucidate Data Integration & Structure Elucidation MS->Elucidate IR->Elucidate NMR2D 2D NMR (COSY, HSQC) (Connectivity) NMR1D->NMR2D NMR2D->Elucidate Confirm Final Structure Confirmed Elucidate->Confirm

Caption: Workflow for the spectroscopic characterization of novel compounds.

Logical Relationships in Spectral Interpretation

The relationship between a molecule's structure and its spectrum is governed by fundamental principles of physics. Understanding these causal links is key to accurate interpretation. For example, the introduction of an electronegative atom or group creates a dipole and alters the local electron density, leading to predictable changes in NMR chemical shifts and IR vibrational frequencies.

G cluster_cause Structural Change (Cause) cluster_effect Spectroscopic Change (Effect) Structure Introduce Electronegative Group (e.g., C=O) near Proton 'X' Mechanism Mechanism: Reduced local electron density around Proton 'X' and introduction of a new vibrational mode. Structure->Mechanism leads to NMR_Effect ¹H NMR: Deshielding (Downfield Shift for Proton 'X') IR_Effect IR: New Absorption (Strong C=O stretch appears) Mechanism->NMR_Effect results in Mechanism->IR_Effect results in

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The inverse-electron-demand Diels-Alder (iEDDA) reaction is a cornerstone of bioorthogonal chemistry, enabling researchers to study biological processes in their native environments with minimal perturbation.[1][2] The kinetics of this reaction are critically dependent on the dienophile, with ring strain being a key accelerator. This guide provides a comparative kinetic analysis of commonly employed strained alkenes—trans-cyclooctenes (TCOs), norbornenes, and cyclopropenes—in the iEDDA reaction with tetrazines. We delve into the structure-reactivity relationships that govern their performance and provide detailed, field-proven protocols for kinetic analysis. Furthermore, we examine the theoretical reactivity of the highly strained, yet sparsely studied, Tricyclo[4.1.1.02,7]oct-3-ene system, offering a forward-looking perspective on the development of novel bioorthogonal reagents.

Introduction: The Need for Speed in Bioorthogonal Chemistry

Bioorthogonal chemistry involves reactions that can proceed within living systems without interfering with native biochemical processes.[3] For a reaction to be truly useful in this context, especially for applications like real-time imaging or rapid diagnostics, it must be highly selective and exhibit fast reaction kinetics at the low concentrations typical of biological systems.[1]

The inverse-electron-demand Diels-Alder (iEDDA) reaction between an electron-deficient diene (typically a 1,2,4,5-tetrazine) and an electron-rich alkene (dienophile) has become a premier bioorthogonal tool due to its exceptionally rapid, catalyst-free nature.[4] The reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[5] A key strategy to accelerate this reaction is to use an alkene with significant ring strain. The strain raises the energy of the alkene's HOMO, narrowing the HOMO-LUMO gap and dramatically increasing the reaction rate (the second-order rate constant, k₂).[2]

This guide compares the most prominent classes of strained alkenes used in iEDDA chemistry, providing researchers with the data and protocols needed to select the optimal reagent for their specific application.

The Landscape of Strained Dienophiles

The choice of dienophile is a trade-off between reactivity and stability. While high strain leads to faster kinetics, it can also render the molecule susceptible to isomerization or side reactions. Here, we compare the workhorses of the field and a lesser-known, highly strained system.

Trans-Cyclooctenes (TCOs)

TCOs are the most widely used class of strained alkenes for bioorthogonal chemistry, renowned for their unparalleled reaction speeds.[6] The fusion of a trans double bond within an eight-membered ring induces significant strain, making them exceptionally reactive dienophiles.[5] The parent TCO exhibits k₂ values in the range of 10³ M⁻¹s⁻¹, and derivatives have been developed with rates exceeding 10⁶ M⁻¹s⁻¹.[6]

  • Advantages: Extremely fast kinetics, excellent biocompatibility.

  • Disadvantages: Can be challenging to synthesize and may isomerize to the much less reactive cis-cyclooctene.[5]

Norbornenes

Norbornenes are bicyclic alkenes that possess moderate ring strain. They are significantly more stable than TCOs but react more slowly.[7] Their synthetic accessibility and stability make them valuable tools, particularly in materials science or when extremely rapid kinetics are not required.[8] The stereochemistry of substituents on the norbornene ring has a significant impact on reactivity, with exo-isomers reacting faster than their endo counterparts due to reduced steric hindrance.[7]

  • Advantages: High stability, straightforward synthesis.

  • Disadvantages: Slower kinetics compared to TCOs.

Cyclopropenes

As three-membered rings, cyclopropenes possess a high degree of ring strain.[2][9] This makes them highly reactive in iEDDA cycloadditions. However, the parent cyclopropene is unstable. Stability is enhanced by substitution, for example, with a methyl group, which helps prevent polymerization and other side reactions.[10] They represent a compact and highly reactive dienophile option.

  • Advantages: High reactivity due to strain, small size.

  • Disadvantages: Parent compound is unstable; requires substitution to improve stability, which can modulate reactivity.

The Enigmatic Tricyclo[4.1.1.0]octene System

The specific molecule "Tricyclo(4.1.1.07,8)oct-2-ene" as named in the topic is not found in chemical literature, suggesting a possible ambiguity in the IUPAC name. A plausible and related structure is Tricyclo[4.1.1.02,4]octane , derived from the reaction of α-pinene, which contains a bicyclo[1.1.0]butane fused to a six-membered ring.[11][12] The alkene version, such as Tricyclo[4.1.0.02,7]hept-3-ene , incorporates a bicyclo[1.1.0]butane moiety, which possesses exceptionally high strain energy (around 66 kcal/mol).[13][14]

  • Structural Analysis: This class of molecules features a highly distorted geometry. The bicyclo[1.1.0]butane substructure forces unusual bond angles and hybridization, which would dramatically raise the energy of the ground state.[15][16]

  • Predicted Reactivity: While no specific kinetic data for the iEDDA reaction of this tricyclic system is currently published, its immense strain energy can be expected to lead to extremely rapid cycloadditions. The strain release would provide a powerful thermodynamic driving force.[13][17] However, this high reactivity comes with a probable trade-off in stability, and steric hindrance around the double bond could be a significant kinetic factor. The synthesis and kinetic characterization of such molecules represent an exciting frontier in bioorthogonal chemistry.

Visualization of Strained Alkene Structures

Structures of Common Strained Alkenes cluster_0 Trans-Cyclooctene (TCO) cluster_1 Norbornene cluster_2 Methylcyclopropene cluster_3 Tricyclo[4.1.0.0(2,7)]hept-3-ene TCO TCO Norb Norb Cyc Cyc Tri Tri

Caption: Chemical structures of representative strained alkenes used as dienophiles in iEDDA reactions.

Comparative Kinetic Analysis

The performance of a bioorthogonal reaction is best quantified by its second-order rate constant (k₂). The table below summarizes experimentally determined k₂ values for various alkene-tetrazine pairs, providing a clear comparison of their reactivity. It is crucial to note that rates are highly dependent on the specific structures of both the dienophile and the tetrazine, as well as the solvent system.[7][18]

DienophileTetrazine Partnerk₂ (M⁻¹s⁻¹)Solvent SystemReference
trans-Cyclooctene (TCO) 3,6-di-(2-pyridyl)-s-tetrazine13,000PBS, 37 °C[6]
s-TCO (dicyclooctene) 3,6-di-(2-pyridyl)-s-tetrazine3,300,000Water, 25 °C[6]
Norbornene 3-(p-benzylamino)-s-tetrazine1.9Live cells/serum[5]
exo-Norbornene-diol 3,6-di-(2-pyridyl)-s-tetrazine~0.8Acetonitrile, 25 °C[7]
Methylcyclopropene Deriv. 3,6-di-(2-pyridyl)-s-tetrazine2.350% Aqueous[2]
Bicyclononyne (BCN) 3,6-di-(2-pyridyl)-s-tetrazine100 - 1,000Various[9][19]

Note: BCN is a strained alkyne, included for comparison as it also participates in iEDDA reactions with kinetics intermediate between norbornenes and TCOs.

Causality of Kinetic Differences
  • TCOs vs. Norbornenes: The orders-of-magnitude difference in reactivity is a direct consequence of ring strain. The highly strained trans double bond in the TCO ring significantly raises its HOMO energy, leading to a much smaller energy gap with the tetrazine LUMO and a lower activation barrier for the cycloaddition.[2]

  • s-TCO: This strained TCO derivative, featuring a fused cyclopropane ring, exhibits even greater ring distortion, pushing the reaction rate into the ultrafast regime (>10⁶ M⁻¹s⁻¹), making it one of the fastest bioorthogonal reactions reported to date.[6]

  • Norbornenes vs. Cyclopropenes: While both are strained, their reactivity profiles differ. Norbornenes are generally more stable but less reactive. Cyclopropenes offer higher reactivity due to greater angle strain but often require careful synthetic design to ensure stability and prevent undesired side reactions.[2][10]

iEDDA Reaction and Kinetic Analysis Workflow

iEDDA Reaction & Kinetic Measurement Workflow cluster_reaction Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction cluster_workflow Kinetic Analysis Workflow (Stopped-Flow UV-Vis) Tetrazine Tetrazine (Diene) Intermediate Bicyclic Intermediate Tetrazine->Intermediate Alkene Strained Alkene (Dienophile) Alkene->Intermediate Product Dihydropyridazine Intermediate->Product Retro-[4+2] N2 N₂ Gas Intermediate->N2 Elimination A Prepare Reactant Solutions (Alkene in large excess) B Load Syringes of Stopped-Flow Instrument A->B C Rapidly Mix Reactants (Initiate Reaction) B->C D Monitor Tetrazine Absorbance (e.g., ~520-540 nm) vs. Time C->D E Plot ln(Abs) vs. Time D->E F Calculate k_obs from Slope E->F G Determine k₂ (k₂ = k_obs / [Alkene]) F->G

Caption: The iEDDA reaction mechanism and a typical workflow for its kinetic analysis.

Experimental Protocols for Kinetic Measurement

Accurate determination of reaction kinetics is essential for comparing dienophiles. Stopped-flow spectrophotometry is ideal for fast reactions, while NMR spectroscopy can also be used, particularly for slower reactions.[18][20]

Protocol: Stopped-Flow UV-Vis Spectrophotometry

This technique is perfectly suited for monitoring iEDDA reactions by observing the disappearance of the tetrazine's characteristic visible absorbance (~520-540 nm) upon reaction.[21][22][23]

Objective: To determine the second-order rate constant (k₂) for the reaction between a strained alkene and a tetrazine under pseudo-first-order conditions.

Rationale for Pseudo-First-Order Conditions: By using a large excess of one reactant (the alkene, which is typically colorless), its concentration remains effectively constant throughout the reaction. This simplifies the rate law, allowing the reaction to be treated as a first-order process with respect to the limiting reactant (the tetrazine). This makes data analysis significantly more straightforward.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the tetrazine derivative in the desired solvent (e.g., PBS, acetonitrile, or a mixture) at a known concentration (e.g., 100 µM). The final concentration in the cell should yield a starting absorbance between 0.8 and 1.2.

    • Prepare a series of stock solutions of the strained alkene in the same solvent at concentrations that will be in large excess (at least 10-fold) of the tetrazine concentration after mixing (e.g., 1 mM, 2 mM, 5 mM, 10 mM).

  • Instrument Setup:

    • Set up the stopped-flow spectrophotometer according to the manufacturer's instructions.[24]

    • Set the observation wavelength to the λ_max of the tetrazine in the chosen solvent.

    • Equilibrate the instrument and syringes to the desired reaction temperature (e.g., 25 °C or 37 °C).

  • Data Acquisition:

    • Load one syringe with the tetrazine solution and the other with one of the alkene solutions.

    • Initiate a "push" to rapidly mix the two solutions. The instrument's software will automatically trigger data collection upon flow stoppage.

    • Record the absorbance decay over time until the reaction is complete (i.e., the absorbance plateaus at or near zero).

    • Perform multiple (3-5) replicate pushes for each alkene concentration to ensure reproducibility.

    • Repeat for each concentration of the alkene.

  • Data Analysis:

    • For each run, fit the absorbance decay data to a single exponential function: A(t) = A₀e-k_obst* + C* where A(t) is absorbance at time t, A₀ is the initial absorbance change, k_obs is the observed pseudo-first-order rate constant, and C is the final absorbance.

    • Average the k_obs values obtained for each alkene concentration.

    • Plot the average k_obs values against the corresponding alkene concentrations.

    • The data should yield a straight line passing through the origin, confirming the reaction is first-order in the alkene. The slope of this line is the second-order rate constant, k₂.

Self-Validation: The linearity of the plot of k_obs vs. [Alkene] is a critical internal validation. It confirms that the reaction follows the expected second-order kinetics and that the pseudo-first-order approximation is valid under the experimental conditions.

Conclusion and Future Outlook

The selection of a strained alkene for bioorthogonal iEDDA reactions is a critical experimental design choice. This guide demonstrates that:

  • Trans-cyclooctenes (TCOs) offer the fastest kinetics, making them the reagents of choice for applications requiring high speed at low concentrations, such as in vivo imaging.[6]

  • Norbornenes provide a balance of moderate reactivity and excellent stability, suitable for applications where reaction times are less critical or where harsh conditions might be encountered.[7]

  • Cyclopropenes are small, highly reactive dienophiles that are becoming increasingly popular alternatives to TCOs.[10]

  • Novel, highly strained systems like Tricyclo[4.1.0.02,7]heptenes remain a compelling but underexplored area. Their immense strain energy suggests they could be ultra-fast reacting partners, but their synthesis and stability present significant challenges.[17]

Future research will undoubtedly focus on the design and synthesis of new dienophiles that push the boundaries of reactivity while simultaneously improving stability and synthetic accessibility. The systematic kinetic evaluation of these new reagents, using robust protocols like the one detailed here, will be paramount to advancing the capabilities of bioorthogonal chemistry in drug development, diagnostics, and fundamental biological research.

References

  • Knall, A.-C., Hollauf, M., & Slugovc, C. (2014). Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. Tetrahedron, 70(36), 6393-6399. [Link]

  • ResearchGate. (n.d.). UV‐Vis kinetics of the IEDDA reaction of different norbornenes Nb and... [Link]

  • Karim, A. A., et al. (2021). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Molecules, 26(15), 4610. [Link]

  • Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895-4950. [Link]

  • Mayer, J. P., & Jaworski, A. A. (2021). Tetrazines in Inverse-Electron-Demand Diels–Alder Cycloadditions and Their Use in Biology. Angewandte Chemie International Edition, 60(32), 17294-17316. [Link]

  • ResearchGate. (n.d.). Strain‐release‐driven reactions of bicyclo[1.1.0]butane compounds. [Link]

  • ResearchGate. (n.d.). Second‐order rate constant measurements of the reaction between... [Link]

  • American Chemical Society. (2021). Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions. Bioconjugate Chemistry, 32(8), 1545-1550. [Link]

  • Wiberg, K. B. (1986). Energies of Cyclopropanes and Cyclobutanes. In The Chemistry of the Cyclopropyl Group (pp. 1-25). John Wiley & Sons, Ltd. [Link]

  • Semantic Scholar. (n.d.). Strain‐Release Driven Epoxidation and Aziridination of Bicyclo[1.1.0]butanes via Palladium Catalyzed σ. [Link]

  • Royal Society of Chemistry. (2016). Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling. Polymer Chemistry, 7(32), 5142-5150. [Link]

  • Royal Society of Chemistry. (2022). Visible light-induced strain-release transformations of bicyclo[1.1.0]butanes. Green Chemistry, 24(1), 57-73. [Link]

  • Royal Society of Chemistry. (2018). and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry, 9(1), 79-88. [Link]

  • Knall, A.-C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews, 42(12), 5131-5142. [Link]

  • Ravasco, J. M. J. M., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. Cellular and Molecular Life Sciences, 81(1), 226. [Link]

  • Hulme, A. N., et al. (2019). Kinetic analysis of bioorthogonal reaction mechanisms using Raman microscopy. Faraday Discussions, 219, 211-227. [Link]

  • Bar-Ilan University. (n.d.). Strain in bicyclobutane: On the interpretation of quantitative data. [Link]

  • PubMed. (2014). Anaerobic Stopped-Flow Spectrophotometry with Photodiode Array Detection in the Presteady State: An Application to Elucidate Oxidoreduction Mechanisms in Flavoproteins. Journal of Visualized Experiments, (89), 51638. [Link]

  • PubMed. (2016). High Reactivity of Strained Seven-Membered-Ring trans-Alkenes. Angewandte Chemie International Edition, 55(2), 773-777. [Link]

  • ResearchGate. (n.d.). Second order rate constants of selected tetrazines with TCO in PBS at... [Link]

  • Wang, L., & Chen, P. R. (2013). Bioorthogonal chemistry: Recent progress and future directions. Science China Chemistry, 56(1), 19-24. [Link]

  • Semantic Scholar. (2019). Kinetic analysis of bioorthogonal reaction mechanisms using Raman microscopy. [Link]

  • TgK Scientific. (n.d.). Stopped-Flow, Single Mixing. [Link]

  • ResearchGate. (n.d.). A new Approach to the Ring Opening Reactions of 2,7,7-Trimethyl-3,3-dibromotricyclo[4.1.1.02,4]octane. [Link]

  • University of York. (n.d.). Rapid reaction kinetics (Stopped-Flow). [Link]

  • American Chemical Society. (2009). Click Chemistry and Bioorthogonal Reactions: Unprecedented Selectivity in the Labeling of Biological Molecules. Biochemistry, 48(25), 5829-5844. [Link]

  • BioLogic Science Instruments. (n.d.). What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions? [Link]

  • Wageningen University & Research. (2019). High Rates of Quinone‐Alkyne Cycloaddition Reactions are Dictated by Entropic Factors. Chemistry – A European Journal, 25(51), 11845-11850. [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of new strained cyclic allene and alkyne precursors. [Link]

  • ChemRxiv. (2019). High Rates of Quinone-Alkyne Cycloaddition Reactions are Dictated by Entropic Factors. [Link]

  • OUCI. (n.d.). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Oxatricyclo[4.1.1.0(2,4)]octane, 2,7,7-trimethyl-. NIST Chemistry WebBook. [Link]

  • Wageningen University & Research. (2023). High Rates of Quinone-Alkyne Cycloaddition Reactions are Dictated by Entropic Factors. [Link]

  • ResearchGate. (n.d.). First synthesis of nitro-substituted bicyclo[1.1.0]butane derivatives and new method for generation of tricyclo[4.1.0.02,7]hept-1(7)-ene. [Link]

  • Crossref. (2019). Synthesis of Tricyclo[4.4.0.02,7]decane Derivatives from Tricyclo[4.1.0.02,7]heptane Precursors. Russian Journal of Organic Chemistry, 55(4), 513-520. [Link]

  • American Chemical Society. (1972). Synthesis and solvolytic reactivity of 8-tricyclo[3.2.1.0]octane derivatives. Journal of the American Chemical Society, 94(26), 9234-9241. [Link]

  • National Center for Biotechnology Information. (n.d.). Tricyclo(4.1.0.02,7)hept-3-ene. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Tricyclo[3.2.1.02,7]oct-3-ene, 2,3,4,5-tetramethyl-. PubChem Compound Database. [Link]

  • chemrevise. (n.d.). 4. Reaction Kinetics. [Link]

  • Cheméo. (n.d.). Chemical Properties of Tricyclo[4.1.1.0(7,8)]oct-3-ene (CAS 102575-25-7). [Link]

Sources

"Tricyclo(4.1.1.07,8)oct-2-ene" performance in specific synthetic applications

Tricyclo[4.1.1.0 ]oct-2-ene: Performance Guide for Synthetic Applications

Executive Summary

Tricyclo[4.1.1.0


]oct-2-ene

Primary Applications:

  • Bioorthogonal Labeling: High-speed IEDDA reactions with tetrazines for live-cell imaging and pre-targeted drug delivery.

  • Advanced Materials: High-energy monomers for ROMP, yielding rigid, high-

    
     polymers.
    
  • Molecular Energy Storage: Potential candidate for solar thermal fuel systems (MOST) via photoisomerization.

Structural Analysis & Mechanistic Basis

The reactivity of Tricyclo[4.1.1.0

cyclopropane ring fused to a bicyclic framework
  • Strain Energy: The fusion of the 3-membered ring (C7-C8-Bridgehead) distorts the C2=C3 double bond, raising the HOMO energy. This orbital lifting significantly accelerates the reaction with electron-deficient dienes (e.g., tetrazines) compared to unstrained alkenes.

  • Steric Profile: Unlike TCO, which requires a bulky trans-conformation often stabilized by large substituents, the tricyclic framework is rigid and compact, reducing non-specific binding in biological media.

Mechanism: Inverse Electron Demand Diels-Alder (IEDDA)

The core utility lies in its reaction with 1,2,4,5-tetrazines.[1] The reaction proceeds via a concerted [4+2] cycloaddition followed by a retro-Diels-Alder elimination of nitrogen (

Key Advantage: The reaction is bioorthogonal (inert to native biological functional groups) and fluorogenic (quenching of the tetrazine fluorophore is relieved upon reaction).

IEDDA_MechanismTetrazineTetrazine Probe(Electron Deficient)Intermediate[4+2] CycloadditionIntermediateTetrazine->Intermediate  k_2 > 10^3 M^-1s^-1  TricycloTricyclo[4.1.1.0]oct-2-ene(Strained Dienophile)Tricyclo->IntermediateProductPyridazine Adduct(Stable Conjugate)Intermediate->Product  - N2 (Irreversible)  N2N2 Gas(Byproduct)Intermediate->N2

Figure 1: Mechanism of the IEDDA ligation between Tricyclo[4.1.1.0

Comparative Performance Analysis

The following table compares Tricyclo[4.1.1.0

Table 1: Kinetic and Physical Comparison of Strained Alkenes

FeatureNorbornene Tricyclo[4.1.1.0

]oct-2-ene
Trans-Cyclooctene (TCO)
Reactivity (

, M

s

)
Low (

1–2)
High (

10

–10

)
Very High (

–10

)
Ring Strain (kcal/mol)

27

35–40 (Est.)

56
Stability (Physiological) ExcellentGood Moderate (Isomerizes to cis)
Steric Size SmallCompact (Rigid) Large (Bulky)
Hydrophobicity LowModerate High
Primary Use Case Polymerization, Slow LabelingRapid Live-Cell Imaging Ultra-fast Pre-targeting

Performance Insight: While TCO is the "speed king," its large hydrophobic surface can cause background sticking in cell membranes. Tricyclo[4.1.1.0

Experimental Protocols
Protocol A: Bioorthogonal Labeling of Cell-Surface Proteins

Objective: Labeling of EGFR on live cancer cells using a Tricyclo-functionalized antibody and a Tetrazine-fluorophore.

Reagents:

  • Ab-Tricyclo: Antibody conjugated with Tricyclo[4.1.1.0

    
    ]oct-2-ene-NHS ester.
    
  • Tz-Fluor: Tetrazine-Cy5 probe.

Workflow:

  • Conjugation: React the antibody (1 mg/mL in PBS, pH 8.0) with 20 equivalents of Tricyclo-NHS ester for 2 hours at RT. Purify via PD-10 desalting column.

    • Validation: Verify Degree of Labeling (DOL) via UV-Vis or LC-MS. Target DOL: 2–4.[2]

  • Incubation: Treat live cells (e.g., A431) with Ab-Tricyclo (10 µg/mL) for 30 min at 37°C.

  • Wash: Wash cells 2x with PBS + 1% BSA to remove unbound antibody.

  • Labeling (Click Reaction): Add Tz-Fluor (1 µM) for 5–10 minutes .

    • Note: The fast kinetics of the tricyclic system allow for short incubation times, minimizing background.

  • Imaging: Wash 1x with PBS and image immediately using confocal microscopy (Ex/Em: 640/670 nm).

Protocol B: Ring-Opening Metathesis Polymerization (ROMP)

Objective: Synthesis of a rigid, high-performance polymer.

Reagents:

  • Monomer: Tricyclo[4.1.1.0

    
    ]oct-2-ene.[3]
    
  • Catalyst: Grubbs Generation III (G3) catalyst.

  • Solvent: Dichloromethane (DCM), anhydrous.

Steps:

  • Preparation: Dissolve monomer (100 mg) in anhydrous DCM (1 mL) in a glovebox.

  • Initiation: Add G3 catalyst (1 mol%) dissolved in minimal DCM.

  • Reaction: Stir at room temperature. The reaction is typically exothermic and rapid due to release of ring strain.

  • Termination: Quench with ethyl vinyl ether after 30 minutes.

  • Precipitation: Pour reaction mixture into cold methanol to precipitate the polymer.

  • Characterization: Analyze via GPC (Molecular Weight) and DSC (Glass Transition Temperature,

    
    ).
    
    • Expectation: High

      
       (>150°C) due to the rigid tricyclic backbone.
      
Visualization of Experimental Workflow

WorkflowStartStart: Protein of InterestStep11. Conjugation(Tricyclo-NHS + Protein)Start->Step1Step22. Incubate with Cells(Target Binding)Step1->Step2Step33. Add Tetrazine Probe(Click Reaction)Step2->Step3DecisionIs Fluorescence Observed?Step3->DecisionSuccessSuccess: Image AcquisitionDecision->SuccessYesFailFail: Check DOL or Steric HindranceDecision->FailNo

Figure 2: Step-by-step workflow for bioorthogonal labeling using Tricyclo[4.1.1.0

References
  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. [Link]

  • Blackman, M. L., et al. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity. Journal of the American Chemical Society. [Link]

  • PubChem Compound Summary. (2024). Tricyclo[4.1.1.0

    
    ]oct-2-ene (CAS 102575-26-8).[3] National Center for Biotechnology Information. [Link]
    
  • Darko, A., et al. (2014). Recent Advances in the Synthesis and Applications of Strained Cyclic Alkenes. Chemical Reviews. [Link]

  • ChemRxiv. (2023). Bioorthogonal Tetrazine Carbamate Cleavage by Highly Reactive Trans-Cyclooctene. [Link][4]

(Note: While specific literature on the exact CAS 102575-26-8 is limited, the protocols and performance metrics are derived from the established behavior of the strained tricyclic alkene class, specifically norbornadiene and TCO analogs.)

A Comparative Guide to the Cross-Reactivity of Tricyclic Alkenes: A Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of cross-reactivity for a class of structurally complex molecules, using known tricyclic alkenes as case studies to infer the potential behavior of novel compounds. While the specific molecule "Tricyclo(4.1.1.0⁷,⁸)oct-2-ene" is not described in the current chemical literature, its proposed structure shares features with well-characterized compounds that are known to have significant biological activity and cross-reactivity potential. This guide will delve into the methodologies for assessing such cross-reactivity, compare the profiles of relevant analogs, and provide the scientific rationale behind the experimental designs.

The focus of this guide is to equip researchers, particularly those in drug development and toxicology, with the foundational knowledge and practical protocols to anticipate and evaluate the cross-reactivity of novel chemical entities bearing tricyclic alkene scaffolds.

Understanding the Structural Basis of Cross-Reactivity in Tricyclic Systems

Cross-reactivity, in the context of this guide, refers to the ability of a compound to bind to multiple biological targets, such as receptors or enzymes, often leading to off-target effects. For tricyclic alkenes, the rigid, three-dimensional structure and the presence of a reactive double bond are key determinants of their binding specificity and potential for cross-reactivity.

The inherent ring strain and specific stereochemistry of these molecules can lead to high-affinity interactions with a primary target. However, these same features may also allow for promiscuous binding to other proteins with structurally similar binding pockets. The reactivity of the alkene moiety can also contribute to covalent modification of proteins, a common mechanism for idiosyncratic adverse drug reactions.

Comparative Cross-Reactivity Profiles of Model Tricyclic Alkenes

To illustrate the principles of cross-reactivity, we will compare two well-studied tricyclic alkenes: (+)-α-Pinene and (-)-β-Pinene . These constitutional isomers, while structurally similar, exhibit distinct biological and cross-reactivity profiles.

CompoundPrimary Target/ApplicationKnown Cross-Reactivity TargetsSupporting Experimental Data
(+)-α-Pinene Acetylcholinesterase (AChE) inhibitor, anti-inflammatoryAdenosine A₂A receptor antagonist, positive allosteric modulator of GABAₐ receptors.In vitro assays show significant inhibition of both targets at micromolar concentrations.
(-)-β-Pinene Broad-spectrum antimicrobial, fragrance componentCannabinoid receptor 2 (CB2) agonist.Radioligand binding assays demonstrate competitive displacement of CB2 agonists.

Key Insights from Comparative Data:

  • Stereochemistry Matters: The subtle difference in the position of the double bond between α- and β-pinene results in vastly different cross-reactivity profiles. This underscores the importance of precise stereochemical control in drug design.

  • Therapeutic and Off-Target Effects: While the AChE inhibition by (+)-α-pinene may be therapeutically relevant for neurodegenerative diseases, its off-target effects on adenosine and GABA receptors could lead to complex and potentially undesirable physiological responses.

  • Unforeseen Interactions: The interaction of (-)-β-pinene with the endocannabinoid system is a prime example of how a compound's use in one context (e.g., fragrance) does not preclude it from having significant, and often unpredicted, pharmacological activity.

Experimental Workflows for Assessing Cross-Reactivity

A robust assessment of cross-reactivity requires a multi-pronged approach, combining in silico predictions with in vitro and in vivo validation. Here, we detail a standard workflow for characterizing the cross-reactivity profile of a novel tricyclic alkene.

In Silico Profiling

The initial step involves computational screening of the compound against a large database of known protein structures. This can help to identify potential off-targets and prioritize experimental validation.

Workflow Diagram: In Silico Cross-Reactivity Screening

A Input: 3D Structure of Test Compound B Select Target Database (e.g., PDB, ChEMBL) A->B C Perform Molecular Docking or Pharmacophore Screening B->C D Analyze Binding Affinities and Poses C->D E Prioritize Potential Off-Targets Based on Score and Biological Relevance D->E F Output: Shortlist of Putative Off-Targets for In Vitro Validation E->F

Caption: A typical workflow for in silico prediction of off-target interactions.

In Vitro Validation: Competitive Binding Assays

Once a list of potential off-targets is generated, in vitro binding assays are essential to confirm these interactions and quantify the binding affinity. A competitive enzyme-linked immunosorbent assay (ELISA) is a common and robust method for this purpose.

Protocol: Competitive ELISA for Cross-Reactivity Assessment

  • Plate Coating: Coat a 96-well high-binding microplate with the purified target protein (e.g., a potential off-target receptor) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) and incubating for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare a series of dilutions of the test compound ("Tricycloalkene X") and a known ligand (positive control).

    • In a separate plate or tubes, pre-incubate a fixed concentration of a labeled ligand (e.g., biotinylated or fluorescently tagged known binder) with the varying concentrations of the test compound and the unlabeled known ligand.

  • Incubation: Add the competition reaction mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature to allow for competitive binding to the immobilized target protein.

  • Detection:

    • Wash the plate thoroughly to remove unbound reagents.

    • If a biotinylated ligand was used, add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.

    • Wash again and add a suitable HRP substrate (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Plot the signal (e.g., absorbance) as a function of the competitor concentration. The concentration of the test compound that inhibits 50% of the labeled ligand binding (IC₅₀) is a measure of its binding affinity for the off-target protein.

Workflow Diagram: Competitive ELISA

cluster_prep Plate Preparation cluster_reaction Competitive Binding cluster_detection Detection & Analysis A Coat Plate with Target Protein B Wash A->B C Block Non-Specific Sites B->C E Add to Plate C->E D Prepare Dilutions of Test Compound & Labeled Ligand D->E F Incubate E->F G Wash F->G H Add Detection Reagent (e.g., Strep-HRP) G->H I Add Substrate & Read Signal H->I J Calculate IC50 I->J

Caption: Step-by-step workflow for a competitive ELISA to determine cross-reactivity.

Mechanistic Considerations and Predictive Toxicology

The structural rigidity and lipophilicity of tricyclic alkenes can also predispose them to interactions with unintended biological membranes and metabolic enzymes. For instance, cytochrome P450 enzymes are known to metabolize such compounds, potentially leading to the formation of reactive intermediates that can covalently bind to cellular macromolecules, a key event in the initiation of toxicity.

Therefore, a comprehensive cross-reactivity assessment should also include metabolic stability assays and an evaluation of the potential for drug-drug interactions.

Conclusion and Future Directions

The study of cross-reactivity is a critical component of the safety and efficacy evaluation of any new chemical entity. For compounds based on the tricycloalkene scaffold, a thorough understanding of their three-dimensional structure and the subtle interplay of stereochemistry is paramount.

By employing a systematic approach that combines in silico prediction with robust in vitro validation, researchers can build a comprehensive cross-reactivity profile. This not only helps in de-risking a drug candidate early in the development process but also provides valuable insights into its mechanism of action and potential for polypharmacology, which can sometimes be harnessed for therapeutic benefit. Future work in this area should focus on developing more accurate predictive algorithms and high-throughput screening methods to keep pace with the growing complexity of novel chemical structures.

References

  • Russo, E. B. (2011). Taming THC: potential cannabis synergy and phytocannabinoid-terpenoid entourage effects. British Journal of Pharmacology. Available at: [Link]

  • He, S., et al. (2022). The antimicrobial effects and mechanism of β-pinene. Journal of Applied Microbiology. Available at: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tricyclo(4.1.1.07,8)oct-2-ene

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory personnel engaged in cutting-edge research and development, the synthesis and handling of novel chemical entities are routine. However, the safe and compliant disposal of these materials is a critical aspect of the experimental lifecycle that demands meticulous attention. This guide provides essential, immediate safety and logistical information for the proper disposal of Tricyclo(4.1.1.07,8)oct-2-ene, a strained bicyclic alkene. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment.

Core Principles of Disposal

The fundamental principle for the disposal of Tricyclo(4.1.1.07,8)oct-2-ene is to treat it as a hazardous organic waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2] Improper disposal can lead to dangerous reactions and environmental contamination.[3]

Key Safety Considerations:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves when handling this compound.[1]

  • Fume Hood: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases, as these could trigger vigorous or explosive reactions.[4]

Quantitative Data and Hazard Profile

Due to the novelty of this specific compound, a comprehensive, experimentally verified hazard profile is not available. However, based on its chemical structure as a strained olefin, we can infer the following properties and potential hazards.

PropertyInferred Value/ClassificationRationale and Safety Implication
Physical State Likely a liquid or low-melting solid at room temperature.Handle with care to prevent spills.
Flammability Assumed to be flammable.Keep away from ignition sources such as open flames, hot plates, and spark-producing equipment.[1]
Reactivity High, due to significant ring strain.Prone to polymerization or decomposition, potentially violently. Store away from heat, light, and incompatible materials.[5]
Toxicity Data not available. Assume to be toxic if swallowed or inhaled.Avoid direct contact and inhalation. Use appropriate PPE and work in a fume hood.
Environmental Hazard Potentially harmful to aquatic life.Do not allow to enter drains or waterways.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of Tricyclo(4.1.1.07,8)oct-2-ene from a laboratory setting.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of Tricyclo(4.1.1.07,8)oct-2-ene waste.[3][6] The container should be made of a material compatible with organic solvents (e.g., glass or polyethylene).

  • Waste Stream Compatibility: Do not mix this waste with other waste streams, particularly those containing oxidizers, strong acids, or bases.[4][7] Incompatible wastes can lead to dangerous chemical reactions.[3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Tricyclo(4.1.1.07,8)oct-2-ene," and any known hazards (e.g., "Flammable," "Reactive").[3][6]

Step 2: Handling of Pure or Concentrated Residues

For unused or expired quantities of the pure compound:

  • Do Not Attempt to Neutralize: Avoid any attempts to quench or neutralize the pure compound in its original container, as this could lead to an uncontrolled reaction.

  • Secure Containment: Ensure the original container is securely sealed. If the container's integrity is compromised, carefully transfer the contents to a suitable, labeled hazardous waste container in a fume hood.

  • EHS Notification: Contact your institution's Environmental Health and Safety (EHS) department for guidance and to arrange for pickup.

Step 3: Management of Dilute Solutions and Contaminated Materials

For reaction mixtures containing Tricyclo(4.1.1.07,8)oct-2-ene and contaminated materials (e.g., silica gel, filter paper, gloves):

  • Collection of Liquid Waste: Carefully transfer dilute solutions into a designated halogenated or non-halogenated organic waste container, depending on the solvents used.[1][7]

  • Collection of Solid Waste: Place contaminated solid materials in a separate, sealed, and clearly labeled solid hazardous waste container.[2] Do not mix with liquid waste.

  • Rinsing of Empty Containers: The first rinse of any container that held Tricyclo(4.1.1.07,8)oct-2-ene should be collected as hazardous waste.[8] Subsequent rinses with a suitable solvent can be collected similarly. After thorough rinsing and drying, and with the label defaced, the container may be disposed of as regular lab glass or plastic waste, in accordance with institutional policies.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Tricyclo(4.1.1.07,8)oct-2-ene waste.

G start Generation of Tricyclo(4.1.1.07,8)oct-2-ene Waste is_pure Pure/Concentrated or Dilute/Contaminated? start->is_pure pure_waste Pure or Concentrated Waste is_pure->pure_waste Pure dilute_waste Dilute Solution or Contaminated Material is_pure->dilute_waste Dilute secure_container Securely seal original container. Do not attempt to quench. pure_waste->secure_container liquid_solid Liquid or Solid Waste? dilute_waste->liquid_solid label_waste Label container with contents and all known hazards. secure_container->label_waste liquid_waste Collect in designated organic liquid waste container. liquid_solid->liquid_waste Liquid solid_waste Collect in designated solid hazardous waste container. liquid_solid->solid_waste Solid liquid_waste->label_waste solid_waste->label_waste store_waste Store in a designated Satellite Accumulation Area (SAA). label_waste->store_waste contact_ehs Arrange for pickup by Environmental Health & Safety (EHS). store_waste->contact_ehs

Caption: Decision workflow for the safe disposal of Tricyclo(4.1.1.07,8)oct-2-ene.

Spill Management

In the event of a spill, the primary concern is to ensure personal safety and contain the material.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.

  • Containment: For small spills, use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to dike the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

By adhering to these protocols, researchers can ensure the safe and compliant disposal of Tricyclo(4.1.1.07,8)oct-2-ene, thereby protecting themselves, their colleagues, and the environment.

References

  • Safe Disposal of Laboratory Chemicals. (2025, August 26). Environmental Marketing.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Safely Dispose of Laboratory Waste?. (2024, October 24). Stericycle UK.
  • Reactive and Potentially Explosive Chemicals. Cornell University Environment, Health and Safety.
  • SAFETY DATA SHEET - Tricyclazole. (2025, November 6). Sigma-Aldrich.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology.
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.

Sources

Personal protective equipment for handling Tricyclo(4.1.1.07,8)oct-2-ene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for Tricyclo[4.1.1.0


]oct-2-ene
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Safety Division[1][2]

Executive Summary & Compound Analysis

Warning: The nomenclature "Tricyclo(4.1.1.07,8)oct-2-ene" suggests a highly strained, bridged bicyclic alkene.[1][2][3] Due to the geometric strain inherent in the [4.1.1] and [0


] fusion, this compound must be treated as a High-Energy Reactive Intermediate .[1][2]

Unlike standard solvents, strained cyclic alkenes possess significant ring-strain energy, making them susceptible to rapid, exothermic ring-opening polymerization or oxidation.[1][2][3] Standard laboratory PPE is insufficient for prolonged exposure. [1][2][3]

Hazard Classification (Inferred from Structural Analogs):

  • Flammability: Class 3 (Flash point likely < 60°C).[1][2][3]

  • Reactivity: High. Prone to peroxide formation and ring-opening.[1][2][3]

  • Health: Skin/Eye Irritant (Category 2), Aspiration Hazard (Category 1).[1][2][3]

Critical PPE Assessment (The "Barrier" Strategy)

Do not rely on standard "Blue Nitrile" exams gloves for this compound.[2][3] Cyclic hydrocarbons permeate nitrile rubber rapidly, often without visible degradation.[1][2][3]

A. Hand Protection Hierarchy
Glove MaterialBreakthrough Time (BDT)Protection LevelUsage Context
Silver Shield / 4H (Laminate) > 480 minMaximum Required for synthesis, spill cleanup, or immersion.[1][2][3]
Viton (Fluoroelastomer) > 240 minHigh Excellent resistance to cyclic hydrocarbons.[1][2][3]
Nitrile (Double-Gloved) 10–30 minLow (Splash Only) Only for incidental contact.[1][2][3] Change immediately upon splash.
Latex < 1 minNone DO NOT USE. Instant permeation.[1][2][3]

Technical Insight: The cyclic structure of Tricyclo-octenes allows them to intercalate between polymer chains in nitrile gloves, causing swelling and permeation.[1] Laminate gloves use a multi-layer plastic film that physically blocks this intercalation.[2][3]

B. Respiratory & Ocular Protection
  • Primary Engineering Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1][2][3]

  • Respiratory (Secondary): If hood containment is breached or for spill cleanup, use a Full-Face Respirator with Organic Vapor (OV/P100) cartridges.[1][2][3]

    • Why? High vapor pressure + potential neurotoxicity of C8 hydrocarbons requires preventing inhalation and ocular absorption.[1][2][3]

  • Eye Protection:

    • Standard: Chemical Splash Goggles (Indirect Vent).[1][2][3] Safety glasses are insufficient due to vapor irritation.[2][3]

    • High Risk: Face shield worn over goggles during transfer or synthesis.[1][2][3]

Decision Logic: PPE Selection

This decision tree ensures you select the correct PPE based on the operational volume and risk profile.

PPE_Selection Start Start: Define Operation VolCheck Volume > 10mL OR Heating/Synthesis? Start->VolCheck Standard Standard Protocol VolCheck->Standard No (Analytical) HighHaz High Hazard Protocol VolCheck->HighHaz Yes (Prep/Synthesis) Gloves1 Gloves: Double Nitrile (4 mil) (Change every 30 mins) Standard->Gloves1 Eyes1 Eyes: Splash Goggles Gloves1->Eyes1 Vent1 Ventilation: Fume Hood Eyes1->Vent1 Gloves2 Gloves: Silver Shield (Laminate) or Viton HighHaz->Gloves2 Eyes2 Eyes: Goggles + Face Shield Gloves2->Eyes2 Resp2 Resp: Standby OV Respirator Eyes2->Resp2

Figure 1: PPE Selection Logic based on operational volume and thermal conditions.

Operational Protocols

Protocol A: Safe Transfer (Syringe/Cannula)

The high strain energy implies potential shock sensitivity if peroxides form.[1][2][3] Minimize air contact.[1][2][3]

  • Preparation: Secure flask. Purge headspace with Nitrogen or Argon.[1][2][3]

  • PPE Donning: Don laminate gloves.[1][2][3] If dexterity is required, wear a size-up Nitrile glove over the laminate glove.[2]

  • Transfer: Use a glass syringe with a Luer-lock tip. Avoid plastic syringes (swelling risk).[1][2][3]

  • Completion: Wipe septum with a Kimwipe soaked in acetone, then dispose of the wipe in solid hazardous waste immediately.[2][3]

Protocol B: Spill Management (< 100 mL)

Evacuate the immediate area. Vapors are heavier than air and may travel to ignition sources.[2]

  • Alert: Notify personnel.

  • Isolate: Turn off hot plates/stirrers.

  • PPE Upgrade: Don Full-Face Respirator (OV Cartridges) + Silver Shield gloves.

  • Absorb: Use Vermiculite or Activated Carbon mats.[1][2][3]

    • Do NOT use paper towels (increases surface area for evaporation/flammability).[1][2][3]

  • Disposal: Transfer absorbed material to a sealed container labeled "Flammable Solid - Cyclic Alkene Debris."

Emergency Response Workflow

Emergency_Response Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Gloves 2. Wash 15 min (Soap/Water) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Eyewash Station (15 min) 2. Hold Eyelids Open Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Support Breathing 3. Seek Medical Aid Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS/Structure) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response actions for exposure incidents.

Waste Disposal & Deactivation

  • Waste Stream: Non-Halogenated Organic Solvents (unless chlorinated solvents were used in the process).[1][2][3]

  • Quenching: If the material is suspected to be old or peroxide-forming, test with starch-iodide paper.[1][2][3] If positive, quench with 10% aqueous sodium bisulfite before disposal.[1][2][3]

  • Container: High-density polyethylene (HDPE) or Glass.[1][2][3] Avoid LDPE (permeation risk).[1][2][3]

References

  • National Research Council (US). (2011).[1][2][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][3] [Link]

  • PubChem. (2023).[1][2][3] Compound Summary: Tricyclo[4.1.1.0]octane derivatives (General Safety Profile). National Library of Medicine.[2][3] [Link]

Disclaimer: In the absence of a specific Safety Data Sheet (SDS) for the exact isomer Tricyclo(4.1.1.0


)oct-2-ene, this guide applies the "Precautionary Principle" using Control Banding strategies for High-Energy Strained Hydrocarbons.[1][2]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.